S-Acetyl-PEG3-azide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Acetyl-PEG3-azide: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S-Acetyl-PEG3-azide, a versatile heterobifunctional crosslinker. This document details its chemical properties, applications, and the experimental protocols necessary for its effective use in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical reagent designed for the covalent modification of biomolecules. It features three key components:
-
S-acetyl-protected thiol group: This functionality provides a stable precursor to a reactive thiol (sulfhydryl) group. The acetyl group can be selectively removed under mild conditions to expose the thiol for subsequent conjugation.
-
PEG3 linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units. This linker enhances the aqueous solubility of the molecule and the resulting conjugates, and provides spatial separation between the conjugated molecules.[1]
-
Azide (B81097) group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The azide group is highly selective and stable under most biological conditions.
This unique combination of functionalities makes this compound a valuable tool for researchers seeking to link molecules to cysteine residues on proteins or to create more complex bioconjugates and targeted therapeutics.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C10H19N3O4S |
| Molecular Weight | 277.3 g/mol |
| CAS Number | 1310827-26-9 |
| Appearance | Not specified in search results |
| Purity | Typically ≥95% |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. Specific quantitative data in various solvents is not readily available in the provided search results. |
| Stability | The azide functionality is stable under most conditions. Specific quantitative data on stability under different pH and temperature conditions is not readily available. |
| Storage Conditions | Recommended storage at -20°C. Can be shipped at ambient temperature. |
Core Applications
The bifunctional nature of this compound lends itself to a variety of applications in life science research and drug development.
Bioconjugation and Protein Modification
This compound is widely used for the modification of proteins and peptides. The process involves the deprotection of the S-acetyl group to reveal a free thiol, which can then be conjugated to other molecules. The azide group can be subsequently used in click chemistry reactions to attach reporter molecules, such as fluorescent dyes or biotin, or to link to other biomolecules. This allows for the creation of well-defined bioconjugates for a range of applications including:
-
Fluorescent labeling of proteins: For use in cellular imaging and immunoassays.
-
Biotinylation of proteins: For affinity purification and detection using streptavidin-based systems.
-
Surface immobilization of proteins: For the development of biosensors and microarrays.
PROTAC Synthesis
This compound is a valuable PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The modular nature of this compound allows for its incorporation into PROTAC structures, typically through the azide functionality participating in a click chemistry reaction to connect the target-binding and E3 ligase-binding moieties.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
S-acetyl Group Deprotection to Generate a Free Thiol
The S-acetyl group can be efficiently removed under mild basic or nucleophilic conditions to yield a reactive thiol.
Method 1: Hydroxylamine-mediated Deprotection
This method is commonly used for deprotection in the presence of sensitive functional groups.
Reagents:
-
This compound containing molecule
-
Hydroxylamine (B1172632) hydrochloride
-
A suitable buffer (e.g., phosphate (B84403) buffer)
-
Base for pH adjustment (e.g., NaOH)
-
Degassed buffer for purification (e.g., PBS with 1 mM EDTA)
Protocol:
-
Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in a suitable buffer.
-
Adjust the pH of the hydroxylamine solution to 7.0 with a suitable base.
-
Add the hydroxylamine solution to the this compound conjugate to a final hydroxylamine concentration of 50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the thiol-containing product using a desalting column equilibrated with a degassed buffer to prevent thiol oxidation.
Method 2: Basic Hydrolysis
This method utilizes a base to catalyze the hydrolysis of the thioester.
Reagents:
-
This compound containing molecule
-
Base (e.g., NaOH or K2CO3)
-
Methanol
-
Dilute HCl for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the this compound conjugate in methanol.
-
Add a solution of NaOH or K2CO3 in water dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a dilute HCl solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be efficiently conjugated to a terminal alkyne-containing molecule via CuAAC, a cornerstone of click chemistry.
Reagents:
-
Azide-functionalized molecule (e.g., deprotected Thiol-PEG3-azide conjugate)
-
Alkyne-functionalized molecule
-
Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)
-
Copper(I) stabilizing ligand (e.g., TBTA or water-soluble THPTA)
-
Suitable solvent (e.g., DMF, t-BuOH/H2O)
General Protocol for CuAAC:
-
Dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270).
-
In another vial, prepare an aqueous solution of CuSO4.
-
If using a ligand, pre-complex the CuSO4 with the ligand (e.g., TBTA or THPTA).
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO4 solution (or the pre-formed complex) to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours. The reaction can also be gently heated to accelerate the rate.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard chromatographic techniques.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships involving this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
References
S-Acetyl-PEG3-azide: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-PEG3-azide is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug discovery. Its unique architecture, featuring a protected thiol group (S-acetyl) and a bioorthogonal azide (B81097) moiety connected by a hydrophilic tri-polyethylene glycol (PEG3) spacer, offers researchers a versatile platform for the precise construction of complex biomolecules. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in click chemistry and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound, systematically named S-[2-[2-(2-azidoethoxy)ethoxy]ethyl] ethanethioate, possesses a well-defined structure that imparts its desirable characteristics for bioconjugation. The terminal azide group serves as a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[1] The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild basic conditions to reveal a reactive sulfhydryl group for subsequent conjugation. The PEG3 linker enhances aqueous solubility and provides a flexible spacer arm, which is often crucial for optimizing the biological activity of the final conjugate.[2][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C10H19N3O4S | [4] |
| Molecular Weight | 277.34 g/mol | [4] |
| CAS Number | 1310827-26-9 | |
| Appearance | Colorless to pale yellow oil | General knowledge |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available triethylene glycol. The following is a representative experimental protocol based on established methods for the synthesis of similar PEG-azide derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Monotosylation of Triethylene Glycol
-
To a solution of triethylene glycol (1 equivalent) in dichloromethane (B109758) (CH2Cl2) at 0°C, add triethylamine (B128534) (1.1 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in CH2Cl2 to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the monotosylated product.
Step 2: Azidation of Mono-tosyl-triethylene Glycol
-
Dissolve the mono-tosyl-triethylene glycol (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 1-azido-2-(2-(2-hydroxyethoxy)ethoxy)ethane.
Step 3: Thioacetylation of Azido-PEG3-alcohol
-
Dissolve the azido-PEG3-alcohol (1 equivalent) and triphenylphosphine (B44618) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) to the solution.
-
After 15 minutes, add thioacetic acid (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a highly valuable linker for a variety of applications, most notably in click chemistry for the assembly of complex biomolecular structures and in the development of PROTACs.
Click Chemistry Reactions
The azide moiety of this compound allows for its facile conjugation to alkyne-containing molecules via CuAAC. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules such as peptides, proteins, and nucleic acids.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (0.5 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can be pre-mixed with the copper sulfate to improve catalyst stability and efficiency.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for PROTAC synthesis, providing the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Workflow: PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves the following steps:
-
Synthesis of an alkyne-functionalized ligand for the target protein. This often involves modifying a known inhibitor of the target protein to include a terminal alkyne.
-
Synthesis of an azide-functionalized ligand for the E3 ligase. This is where this compound can be utilized, or an E3 ligase ligand can be modified with a separate azide-containing linker.
-
Click Chemistry Conjugation. The alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (or the this compound itself, which would then be further functionalized) are conjugated using a CuAAC reaction as described in the protocol above.
-
Deprotection of the Thiol Group (if necessary). If the S-acetyl group is intended to be used for further conjugation, it can be deprotected using a mild base such as hydroxylamine (B1172632) or sodium hydroxide (B78521) in methanol (B129727) to reveal the free thiol.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic building block, and it does not directly participate in cellular signaling pathways. However, the PROTACs constructed using this linker are designed to hijack the cellular ubiquitin-proteasome system.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining a protected thiol, a hydrophilic PEG spacer, and a bioorthogonal azide group, provides a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the successful application of this compound in cutting-edge research, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. As the demand for precisely engineered biomolecules continues to grow, the utility of linkers such as this compound will undoubtedly expand, enabling new discoveries in basic research and the development of novel therapeutics.
References
S-Acetyl-PEG3-azide: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
S-Acetyl-PEG3-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected thiol group (S-acetyl), a tri-ethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This unique combination of functional moieties allows for sequential or orthogonal conjugation strategies. The PEG3 linker enhances the aqueous solubility of the molecule and its conjugates.[1][2][3][4] This guide provides a detailed overview of the solubility characteristics of this compound, protocols for its dissolution, and a summary of its key properties.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19N3O4S | [1] |
| Molecular Weight | ~277.34 g/mol | |
| Physical Appearance | White to off-white powder, potentially waxy or semi-solid | |
| Storage Conditions | Store at -20°C or -5°C, keep dry and protected from light |
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in experimental settings. The polyethylene (B3416737) glycol (PEG) component of the molecule generally imparts good solubility in aqueous solutions and a range of polar organic solvents.
Quantitative Solubility Data
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - | |
| Water | 10 mg/mL | Data for a similar compound (Methoxy PEG Azide) | |
| Chloroform | 10 mg/mL | Data for a similar compound (Methoxy PEG Azide) |
Qualitative Solubility Profile
Based on the general properties of PEG-containing molecules, the following qualitative solubility profile can be expected:
| Solvent Class | Solubility | Source |
| Aqueous Buffers (e.g., PBS) | Soluble | |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Soluble | |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble | |
| Aromatic Hydrocarbons (e.g., Toluene) | Less Soluble | |
| Ethers (e.g., Diethyl Ether) | Insoluble |
Experimental Protocols
Handling and Storage
This compound is hygroscopic and should be stored under inert gas and protected from moisture. For optimal stability, it is recommended to store the compound at -20°C. When handling, use appropriate personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area.
Preparation of Stock Solutions
The following protocol provides a general guideline for the preparation of a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMF or DMSO to the vial. For example, to a vial containing 1 mg of this compound (MW: 277.34), add 360.5 µL of solvent.
-
Vortex the solution for approximately 30 seconds to ensure complete dissolution. Gentle warming or sonication may be used to assist dissolution if necessary, though care should be taken to avoid degradation.
-
Store the stock solution at -20°C. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.
Application Workflow and Reaction Schematic
The primary application of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The following diagrams illustrate a typical experimental workflow and the underlying chemical transformation.
References
A Technical Guide to S-Acetyl-PEG3-azide: A Versatile Tool in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
S-Acetyl-PEG3-azide is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of chemical biology and drug development. Its unique architecture, comprising an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a protected thiol, enables its use in a variety of bioconjugation applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the role and "mechanism of action" of this compound as a molecular linker, with a focus on its application in facilitating targeted protein degradation.
Core Functionality: A Bridge for Molecular Assembly
Contrary to a traditional therapeutic agent, this compound does not possess an intrinsic pharmacological mechanism of action. Instead, its function is to act as a versatile covalent linker, connecting two different molecular entities. Its structure consists of three key components:
-
Azide Group (-N3): This functional group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]
-
PEG3 Spacer: The triethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous media.[2][3] This is a critical feature for biological applications. The defined length of the PEG chain also provides spatial separation between the conjugated molecules.
-
S-Acetyl Group (-SAc): This group is a protected thiol. The acetyl protecting group can be removed under specific conditions to reveal a free thiol (-SH), which can then be used for conjugation to maleimides or other thiol-reactive functionalities.
Mechanism of Action in PROTACs: Facilitating Targeted Protein Degradation
The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] A PROTAC typically consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a component of the linker. Its azide functionality allows for the straightforward connection of either the target protein ligand or the E3 ligase ligand if the other component possesses a corresponding alkyne group.
The general mechanism of action for a PROTAC assembled using a linker derived from this compound is as follows:
-
Ternary Complex Formation: The PROTAC, by simultaneously binding to the target protein and an E3 ubiquitin ligase, facilitates the formation of a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to the target protein, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can participate in further rounds of protein degradation.
Below is a diagram illustrating the PROTAC mechanism of action.
Figure 1: The catalytic cycle of a PROTAC.
Experimental Protocols: Application in Bioconjugation
While specific, detailed experimental protocols for this compound are not extensively published as it is a commercially available building block, its application in bioconjugation generally follows established procedures for click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the alkyne-containing molecule and a molar equivalent (or slight excess) of this compound in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (typically 5-10 molar equivalents).
-
Prepare a solution of CuSO4 (typically 1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Upon completion, purify the conjugate using a suitable chromatographic method.
References
S-Acetyl-PEG3-azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
S-Acetyl-PEG3-azide is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure incorporates three key functional components: a protected thiol (S-acetyl group), a short polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group for click chemistry applications. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and performance in sensitive drug development workflows. This guide provides an in-depth analysis of the stability of this compound, recommended storage and handling procedures, and a framework for its experimental stability assessment.
Recommended Storage and Handling Conditions
Proper storage is critical to prevent the degradation of this compound. The primary recommendations from various suppliers are summarized below. Adherence to these conditions will minimize degradation from atmospheric moisture, oxygen, light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[1] Some suppliers suggest storage at -5°C. | Minimizes the rates of potential hydrolytic, oxidative, and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The PEG linker is susceptible to oxidation.[3] |
| Light | Protect from light. Store in the dark. | Organic azides can be light-sensitive.[4] |
| Moisture | Keep in a tightly sealed container. Desiccate. | The S-acetyl (thioester) group is susceptible to hydrolysis. |
Handling Best Practices:
-
Before use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
For preparing solutions, use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
If preparing aqueous solutions, use them fresh. For storage of stock solutions, vendor recommendations for similar products suggest storage at -80°C for up to 6 months or -20°C for up to 1 month.
-
Avoid contact with strong acids, bases, and metals.
Caption: Molecular structure of this compound.
Stability Profile and Degradation Pathways
The overall stability of this compound is determined by the individual stabilities of its three core components: the S-acetyl group, the PEG3 linker, and the azide moiety.
S-Acetyl Group (Thioester) Stability
The S-acetyl group serves as a protecting group for the thiol functionality. Thioesters are known to be more susceptible to hydrolysis than their corresponding oxygen esters, particularly under basic conditions.
-
Hydrolytic Stability: Thioesters exhibit a long half-life in water at neutral pH but are readily cleaved by nucleophiles, including hydroxide (B78521) ions. The rate of hydrolysis is pH-dependent, increasing significantly under basic conditions. Acid-catalyzed hydrolysis can also occur, though it is generally slower.
-
Deprotection: The S-acetyl group can be removed to yield the free thiol using various methods, including treatment with mild bases or thiol-thioester exchange reactions. This reactivity underscores its lability under non-optimal storage or experimental conditions.
PEG3 Linker Stability
The polyethylene glycol (PEG) linker imparts hydrophilicity to the molecule. While generally stable, the ether linkages in the PEG backbone are susceptible to oxidative degradation.
-
Oxidative Degradation: The degradation of PEG can be initiated by heat, light, or the presence of transition metals, in the presence of oxygen. This process can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. While short PEG chains like PEG3 are less prone to significant chain cleavage compared to high molecular weight polymers, oxidation can still occur.
Azide Group Stability
The azide group is a versatile functional handle for bioconjugation via "click chemistry." Organic azides are energetic compounds, and their stability is a key consideration for safe handling.
-
Thermal and Photochemical Stability: Organic azides can be sensitive to heat, light, friction, and pressure, which can lead to decomposition and the release of nitrogen gas. Aliphatic azides, such as the one in this compound, are generally more stable than aryl or acyl azides.
-
Chemical Stability: Azides are generally stable under most reaction conditions, which makes them highly useful in bioconjugation. However, they can react with strong acids to form the highly toxic and explosive hydrazoic acid. Contact with certain metals should also be avoided as this can lead to the formation of unstable metal azides.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Objective
To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials
-
This compound
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Water (HPLC grade)
-
Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4, 7.4, 9)
-
Stress reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Analytical instruments: HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)), NMR spectrometer, MS for structural elucidation.
Experimental Workflow
Caption: General workflow for a forced degradation study.
Detailed Methodologies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. Since this compound lacks a strong UV chromophore, detectors such as CAD, ELSD, or MS are recommended. A reversed-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid) is a common starting point for method development.
-
The percentage of remaining this compound and the formation of degradation products should be quantified.
-
For the identification of major degradation products, LC-MS/MS analysis can be performed.
-
NMR spectroscopy can be used to confirm the structure of the parent compound and its degradation products.
-
Conclusion
This compound is a valuable reagent in drug development, but its stability is contingent on proper storage and handling. The primary degradation pathways to consider are the hydrolysis of the S-acetyl thioester, oxidation of the PEG linker, and decomposition of the azide moiety. To ensure the integrity and reactivity of this linker, it is imperative to store it at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture. For critical applications, it is advisable to perform in-house stability assessments, particularly for solutions stored over time, using the analytical framework provided in this guide.
References
An In-depth Technical Guide to S-Acetyl-PEG3-azide (CAS: 1310827-26-9) for Researchers and Drug Development Professionals
Abstract
S-Acetyl-PEG3-azide is a heterobifunctional linker of significant interest in the fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal azide (B81097) for bioorthogonal "click" chemistry, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a protected thiol group in the form of an S-acetyl thioester, offers a versatile platform for the covalent linkage of biomolecules. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols related to this compound, designed to equip researchers, scientists, and drug development professionals with the technical knowledge for its effective utilization.
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, with PROTACs at the forefront of this revolution. These chimeric molecules function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, solubility, and cell permeability.
This compound (CAS: 1310827-26-9) is a PROTAC linker that offers a strategic combination of functionalities.[1][2][3] The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and bioorthogonal click chemistry reactions.[1][2] The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected to reveal a reactive sulfhydryl group for subsequent conjugation, for instance, to a maleimide-functionalized molecule.
Physicochemical Properties
The structural and chemical properties of this compound are summarized in the table below. While some physical properties like melting and boiling points are not consistently reported in the literature, its solubility is a key feature attributed to the hydrophilic PEG chain.
| Property | Value | Reference(s) |
| CAS Number | 1310827-26-9 | |
| Molecular Formula | C₁₀H₁₉N₃O₄S | |
| Molecular Weight | 277.34 g/mol | |
| Synonyms | S-Acetyl-PEG3-Azido, Acetylthio-PEG3-C2-Azide, S-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
| Purity | Typically ≥95% | |
| Appearance | Typically a colorless to pale yellow oil or liquid | |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Core Applications and Experimental Workflows
The primary application of this compound is in the construction of complex bioconjugates. Its bifunctional nature allows for a modular and sequential approach to synthesizing molecules like PROTACs. A general workflow involves:
-
Click Chemistry: The azide terminus is reacted with an alkyne-functionalized molecule (e.g., a ligand for a target protein).
-
Deprotection: The S-acetyl group is removed to expose the free thiol.
-
Thiol-Maleimide Conjugation: The newly exposed thiol is reacted with a maleimide-containing molecule (e.g., a ligand for an E3 ligase).
This workflow is illustrated in the diagram below:
References
The Strategic Role of the PEG3 Spacer in S-Acetyl-PEG3-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. S-Acetyl-PEG3-azide has emerged as a versatile and highly valuable heterobifunctional linker. This guide provides a comprehensive technical overview of the core functions of its components, with a particular focus on the indispensable role of the polyethylene (B3416737) glycol (PEG) spacer.
Deconstructing this compound: A Trifunctional Asset
This compound is a chemical entity composed of three key functional components, each with a distinct and vital role in the bioconjugation process:
-
S-Acetyl Group: This group serves as a stable protecting group for a thiol (sulfhydryl) functionality. The thioester bond is resilient under a variety of chemical conditions, yet it can be selectively cleaved to reveal a reactive thiol group. This thiol can then participate in specific conjugation chemistries, most notably forming stable thioether bonds with maleimide-functionalized molecules.
-
PEG3 Spacer: The central component of this linker is a discrete polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This spacer is not merely a passive connector; it imparts several advantageous physicochemical properties to the linker and the resulting bioconjugate, which will be the primary focus of this guide.
-
Azide (B81097) Group: The terminal azide (N3) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group readily and specifically reacts with alkyne-functionalized molecules, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. This bioorthogonal reaction is a cornerstone of modern bioconjugation.[1]
The Pivotal Role of the PEG3 Spacer
The PEG3 spacer is instrumental in overcoming several challenges inherent in the conjugation of large biomolecules with smaller, often hydrophobic, payloads. Its primary functions are detailed below.
Enhanced Hydrophilicity and Solubility
Many therapeutic payloads, such as cytotoxic agents used in ADCs or small molecule inhibitors in PROTACs, are hydrophobic. Their conjugation to biomolecules can lead to aggregation and reduced solubility in aqueous physiological environments. The PEG3 spacer, being highly hydrophilic, effectively counteracts this hydrophobicity. By forming a hydration shell, it significantly improves the water solubility of the entire conjugate, which is crucial for its formulation, administration, and in vivo behavior.[2][3]
Improved Pharmacokinetics and Stability
The hydrophilic nature of the PEG spacer contributes to an enhanced pharmacokinetic profile of the bioconjugate. It can create a "stealth" effect, sterically shielding the conjugate from opsonization (binding of plasma proteins) and subsequent clearance by the mononuclear phagocyte system.[2] This leads to a longer circulation half-life. Furthermore, the PEG hydration layer can protect the bioconjugate from enzymatic degradation, thereby increasing its stability in biological fluids.
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG3 spacer provides critical spatial separation between the conjugated biomolecule and the payload. This separation is vital for several reasons:
-
Preservation of Biological Activity: It prevents the payload from sterically interfering with the binding sites or the overall conformation of the biomolecule (e.g., an antibody's antigen-binding site).
-
Accessibility of the Payload: The spacer ensures that the payload remains accessible to its target once the bioconjugate reaches its site of action.
Quantitative Impact of PEG Spacers
While data directly comparing the physicochemical properties of a biomolecule with and without a PEG3 spacer is not always readily available in a consolidated format, studies on the effects of different PEG spacer lengths provide valuable insights into their impact. The length of the PEG spacer can significantly influence the biological properties of a bioconjugate.
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) of a 68Ga-labeled bombesin (B8815690) antagonist analog. Data from van Dongen et al.
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process: 1) deprotection of the S-acetyl group to reveal the thiol, followed by conjugation to a maleimide-activated molecule, and 2) "click chemistry" reaction of the azide group with an alkyne-functionalized molecule. The order of these steps can be interchanged depending on the specific synthetic strategy. Below are detailed protocols for the key reactions.
Protocol for S-Acetyl Group Deprotection with Hydroxylamine (B1172632)
This protocol describes the cleavage of the thioester bond to expose the reactive thiol group.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium phosphate (B84403) buffer (1 M, pH 7.5)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Degassed deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 2 M Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in degassed deionized water and adjust the pH to 7.0-7.5 with a NaOH solution.
-
Dissolve the this compound: Dissolve the this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5) to a final concentration of 1-10 mM.
-
Create an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes.
-
Initiate the Reaction: Add the 2 M hydroxylamine solution to the this compound solution. A final hydroxylamine concentration of 200 mM is often effective.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, to confirm the disappearance of the starting material and the appearance of the deprotected thiol-PEG3-azide.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide group of the PEG linker and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., Thiol-PEG3-azide from the previous step)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Prepare Stock Solutions:
-
Azide-functionalized molecule in a suitable buffer.
-
Alkyne-functionalized molecule in a suitable buffer or organic solvent like DMSO.
-
200 mM THPTA or TBTA in water or DMSO.
-
100 mM CuSO4 in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Pre-complex Copper and Ligand: In a microcentrifuge tube, mix the CuSO4 and THPTA/TBTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.
-
Set up the Reaction: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).
-
Initiate the Click Reaction: Add the pre-complexed copper/ligand solution to the azide/alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.
Visualizing the Process and Logic
To better understand the chemical structures, reaction mechanisms, and experimental workflows, the following diagrams are provided.
Caption: Molecular components of this compound.
Caption: A typical bioconjugation workflow using this compound.
Caption: Mechanism of thioester cleavage by hydroxylamine.
Conclusion
The this compound linker is a powerful tool in the arsenal (B13267) of researchers and professionals in drug development. The strategic incorporation of the PEG3 spacer is a key design feature that imparts significant advantages, including enhanced solubility, improved stability and pharmacokinetics, and reduced steric hindrance. A thorough understanding of the role of each component of this linker and the availability of robust experimental protocols are essential for its successful application in the creation of next-generation bioconjugates.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
S-Acetyl-PEG3-azide: An In-depth Technical Guide for Beginners in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S-Acetyl-PEG3-azide, a versatile heterobifunctional linker, and its application in click chemistry. Tailored for both newcomers and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this reagent in bioconjugation and drug discovery.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct functional groups: an azide (B81097) (-N3) and an S-acetyl protected thiol (-SAc). This dual functionality makes it a valuable tool for covalently linking different molecular entities with high specificity and efficiency. The azide group readily participates in "click chemistry" reactions, while the thiol group, after deprotection, offers a handle for other conjugation strategies. The hydrophilic PEG3 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates[1].
The Power of Click Chemistry
Coined by Nobel laureate Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent examples used with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3]. These reactions form a stable triazole linkage between the azide on the PEG linker and an alkyne-containing molecule.
Key Features and Applications
The unique structure of this compound lends itself to a variety of applications, including:
-
Bioconjugation: The attachment of molecules such as fluorophores, biotin, or drugs to proteins, peptides, and other biomolecules[4][5].
-
PROTAC Synthesis: As a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells.
-
Drug Delivery: The development of targeted drug delivery systems by linking targeting ligands to drug payloads or nanoparticles.
-
Surface Modification: Functionalization of surfaces for various biomedical and material science applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H19N3O4S | |
| Molecular Weight | 277.34 g/mol | |
| CAS Number | 1310827-26-9 | |
| Purity | Typically ≥95% | Supplier-dependent |
| Appearance | Colorless to pale yellow oil or solid | Supplier-dependent |
| Solubility | Soluble in DMSO, DMF, and water. | Inferred from similar PEGylated azides. |
| Storage Conditions | Store at -20°C, desiccated. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Deprotection of the S-Acetyl Group to a Free Thiol
The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection is necessary to reveal the reactive thiol group for subsequent conjugation.
Protocol: Base-Mediated S-Acetyl Deprotection
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent, such as methanol (B129727) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), dropwise to the reaction mixture. Typically, 1.5 to 2.0 equivalents of the base are used.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of approximately 7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the deprotected thiol-PEG3-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click chemistry reaction that requires a copper(I) catalyst.
Protocol: CuAAC Reaction with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO4) in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 1 M).
-
Optional but recommended for biomolecule conjugation: Prepare a stock solution of a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) in a suitable solvent (e.g., water or DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound (typically in a 1:1.2 to 1:3 molar ratio) in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
If using a ligand: Premix the CuSO4 solution with the ligand solution (typically a 1:5 molar ratio of Cu:ligand) and add this to the reaction mixture.
-
Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Optional: Quench the reaction by adding a copper chelator like EDTA.
-
Purify the resulting triazole conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. This method is ideal for reactions involving live cells or other systems where copper toxicity is a concern.
Protocol: SPAAC Reaction with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your cyclooctyne-containing molecule (e.g., DBCO-NHS ester for protein labeling) in an anhydrous solvent like DMSO or DMF.
-
Prepare a stock solution of this compound in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the cyclooctyne-containing molecule and this compound in a suitable reaction buffer (e.g., PBS, pH 7.4). A molar excess of the azide (e.g., 2-5 fold) is often used.
-
Ensure the final concentration of any organic solvent is kept low (typically <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing. The reaction time will depend on the specific cyclooctyne used, as their reaction rates can vary.
-
-
Purification:
-
Purify the conjugate to remove any unreacted starting materials using a suitable method like size-exclusion chromatography or dialysis.
-
| Reaction Type | Key Feature | Typical Reaction Time | Catalyst Required | Ideal Applications |
| CuAAC | High reaction rate and yield | 1-4 hours | Copper(I) | Bioconjugation, PROTAC synthesis (in vitro) |
| SPAAC | Copper-free, bioorthogonal | 2-12 hours | None | Live cell imaging, in vivo studies, PROTAC synthesis |
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows utilizing this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. This guide has provided the foundational knowledge and detailed protocols necessary for beginners to confidently incorporate this compound into their research, paving the way for innovations in bioconjugation, drug discovery, and beyond.
References
- 1. This compound, 1310827-26-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
S-Acetyl-PEG3-azide: Application Notes and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-PEG3-azide is a versatile, heterobifunctional linker widely employed in chemical biology, drug discovery, and materials science. This reagent incorporates three key features: a protected thiol group (S-acetyl), a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097). This unique combination allows for a sequential or orthogonal conjugation strategy. The azide moiety enables highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected to reveal a reactive sulfhydryl group for subsequent functionalization. The hydrophilic PEG3 spacer enhances aqueous solubility and can reduce steric hindrance during conjugation.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
PROTAC Synthesis: this compound is an ideal building block for constructing PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][4] The azide allows for the attachment of an alkyne-modified warhead targeting the protein of interest, while the deprotected thiol can be conjugated to an E3 ligase ligand.
-
Bioconjugation: This linker can be used to conjugate a wide range of molecules, including peptides, proteins, and fluorescent dyes.
-
Surface Modification: The azide and thiol functionalities can be used to immobilize molecules onto surfaces for various applications, such as in diagnostics and biomaterials.
Experimental Protocols
Protocol 1: Deprotection of the S-Acetyl Group
The S-acetyl group can be removed under mild conditions to yield a free thiol. A common method involves the use of hydroxylamine (B1172632).
Materials:
-
This compound
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare the Deacetylation Solution immediately before use.
-
Dissolve the this compound in the Reaction Buffer.
-
Add the Deacetylation Solution to the this compound solution. A typical ratio is 1:10 (v/v) of Deacetylation Solution to the azide solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Remove excess hydroxylamine and byproducts using a desalting column equilibrated with the desired buffer for the subsequent application.
Table 1: Representative S-Acetyl Deprotection Conditions and Yields
| Deprotection Reagent | Substrate Type | Reaction Conditions | Time | Yield (%) |
| Hydroxylamine | S-acetylated protein | 0.5 M Hydroxylamine, 25 mM EDTA, PBS pH 7.5, RT | 2 h | >90 |
| Cysteamine | S-acetyl heterocycles | Aqueous buffer pH 8, RT | 30 min | up to 84 |
| Thioglycolic acid | S-acyl bisthiazolidines | Phosphate buffer pH 8, RT | 24 h | 51-80 |
Note: Yields are highly substrate-dependent and the provided data is based on analogous compounds. Optimization may be required for specific applications.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if required for solubility)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the Reaction Buffer. A 1.5 to 3-fold molar excess of the azide is a common starting point. If necessary, use a minimal amount of DMSO to aid solubility.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the mixture of the alkyne and azide. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.
Table 2: Representative CuAAC Reaction Conditions and Yields
| Alkyne Partner | Azide Partner | Catalyst System | Reaction Time | Yield (%) |
| Alkyne-modified peptide | Azide-PEG linker | CuSO₄, Sodium Ascorbate, THPTA | 1-4 h | >95 |
| Propargylated protein | Azido-sugar | CuI | 12 h | High |
| Alkyne-derivatized small molecule | Azide-functionalized surface | CuSO₄, Sodium Ascorbate | 1 h | Quantitative |
Note: Yields and reaction times are dependent on the specific reactants and conditions.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if required for solubility)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the Reaction Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A 2 to 10-fold molar excess of the azide is a good starting point. Ensure the final DMSO concentration is low (typically <5% v/v) to avoid denaturation of proteins.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by appropriate analytical methods.
-
Purify the conjugate using a suitable method to remove excess reagents.
Table 3: Representative SPAAC Reaction Conditions and Yields
| Strained Alkyne | Azide Partner | Reaction Conditions | Time | Yield (%) |
| DBCO-protein | Azide-PEG linker | PBS pH 7.4, RT | 4-12 h | High |
| BCN-small molecule | Azide-functionalized biomolecule | Aqueous buffer, RT | 2-8 h | >90 |
| DBCO-surface | Azide-peptide | PBS pH 7.4, RT | 1-4 h | High |
Note: Reaction kinetics in SPAAC are highly dependent on the specific strained alkyne used.
Visualizing the Workflow: PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Click Chemistry Reaction Mechanism
The core of the click chemistry application of this compound is the azide-alkyne cycloaddition. The following diagram illustrates the general mechanism for the copper-catalyzed reaction.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes: S-Acetyl-PEG3-azide for Advanced Protein Labeling
Introduction
S-Acetyl-PEG3-azide is a heterobifunctional linker designed for the versatile and specific labeling of proteins and other biomolecules.[1][2] This reagent incorporates three key chemical features: an S-acetyl-protected thiol, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1] This design enables a powerful two-step labeling strategy. First, the protected thiol is deprotected in situ to reveal a highly reactive sulfhydryl group. This group can then be conjugated to a target protein, typically at an electrophilic site such as a maleimide (B117702). The introduction of the azide moiety onto the protein serves as a bioorthogonal handle for subsequent ligation with alkyne- or cyclooctyne-modified reporter molecules (e.g., fluorophores, biotin, or drug molecules) via "click chemistry".[3][4]
This modular approach offers significant advantages for researchers, scientists, and drug development professionals by separating the protein modification step from the reporter conjugation, allowing for greater flexibility and efficiency in creating precisely functionalized bioconjugates. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, minimizing aggregation and preserving protein function.
Principle of the Method
The protein labeling strategy using this compound involves a sequential, two-stage process.
-
Introduction of the Azide Handle: The primary step involves the covalent attachment of the this compound linker to the target protein. A robust and highly specific method to achieve this is to first activate the protein with a thiol-reactive group, such as a maleimide. The S-acetyl group on the linker is then cleaved using a mild deprotection agent (e.g., hydroxylamine) to expose the free thiol. This freshly generated, highly nucleophilic thiol rapidly reacts with the maleimide on the protein to form a stable thioether bond. This reaction covalently links the PEG3-azide moiety to the protein.
-
Bioorthogonal "Click" Conjugation: The newly installed azide group on the protein is bioorthogonal, meaning it is chemically inert to native functional groups found in biological systems. This allows for a highly specific secondary reaction with a reporter probe containing a complementary alkyne group. This "click" reaction can be performed in one of two ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-labeled protein is reacted with a terminal alkyne-modified probe in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, the azide can be reacted with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN). This reaction proceeds rapidly without the need for a catalyst.
-
The result is a stably labeled protein, ready for a wide range of downstream applications, from fluorescent imaging to the construction of antibody-drug conjugates (ADCs).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical pathways involved in protein labeling with this compound.
Caption: Experimental workflow for protein labeling using this compound.
Caption: Chemical reaction pathway for protein modification and labeling.
Data Presentation
Successful protein labeling depends on carefully optimized reaction parameters. The tables below provide recommended starting conditions for labeling and subsequent click chemistry reactions, which should be optimized for each specific protein and application.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations often improve labeling efficiency. |
| Reagent:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the linker ensures efficient labeling. May require optimization. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Buffer should be free of free thiols. |
| pH | 6.5 - 7.5 | Optimal range for thiol-maleimide reaction to ensure specificity for sulfhydryls over amines. |
| Temperature | Room Temperature (or 4°C) | 4°C is recommended for sensitive proteins to maintain stability. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |
| EDTA | 5 - 10 mM | Include to prevent re-oxidation of disulfide bonds by trace metals. |
Table 2: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Reference |
|---|---|---|---|
| Azide-Labeled Protein | 1-2 mg/mL | ~10-20 µM | General Guideline |
| Alkyne-Biotin/Fluorophore | 10 mM in DMSO | 100 µM | |
| TCEP | 50 mM in Water | 1 mM | |
| TBTA Ligand | 1.7 mM in DMSO:t-BuOH (1:4) | 100 µM |
| Copper (II) Sulfate (CuSO₄) | 50 mM in Water | 1 mM | |
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
This protocol describes the essential steps to prepare a protein with available cysteine residues for labeling.
Materials:
-
Protein of interest (containing at least one surface-accessible cysteine)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0, with 5 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Spin Desalting Columns (with appropriate Molecular Weight Cutoff)
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing thiols (like DTT) or primary amines (like Tris), exchange it into the Reaction Buffer. Use a spin desalting column according to the manufacturer's instructions.
-
Determine Protein Concentration: Measure the concentration of the protein solution (e.g., using A280 or a BCA assay). Adjust the concentration to 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, reduction is necessary. Add TCEP to the protein solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature.
-
Remove Excess TCEP: Immediately before labeling, remove the excess TCEP by passing the protein solution through a spin desalting column equilibrated with Reaction Buffer. The protein is now ready for conjugation.
Protocol 2: Azide Labeling via Thiol-Maleimide Conjugation
This protocol details the in situ deprotection of this compound and its conjugation to a cysteine-containing protein. For this protocol, it is assumed the protein's cysteine is the site of labeling.
Materials:
-
Prepared Protein Solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2
-
Quenching Buffer: 1 M Cysteine or Mercaptoethanol
Procedure:
-
Prepare Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 100 mM stock solution.
-
Prepare Deprotection Mix: In a microcentrifuge tube, combine a volume of the 100 mM this compound stock solution with an equal volume of the Deprotection Solution. This will yield a 50 mM solution of the deprotecting agent and the linker.
-
Incubate for Deprotection: Incubate this mixture for 10-15 minutes at room temperature to allow for the cleavage of the S-acetyl group, exposing the free thiol.
-
Calculate Molar Excess: Determine the volume of the deprotected linker solution needed to achieve a 20-fold molar excess relative to the protein.
-
Conjugation Reaction: Add the calculated volume of the freshly deprotected linker to the prepared protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 10-20 mM to consume any unreacted maleimide groups on the protein (if a maleimide linker was used on the protein) or unreacted thiol linker.
-
Purification: Remove excess, unreacted linker and byproducts from the azide-labeled protein using a spin desalting column or dialysis against PBS, pH 7.4.
-
Verification and Storage: Confirm labeling by mass spectrometry (expecting a mass shift corresponding to the PEG3-azide moiety). Store the purified azide-labeled protein at 4°C for short-term use or at -20°C in a cryoprotectant for long-term storage.
Protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Purified Azide-Labeled Protein (from Protocol 2)
-
Alkyne-modified reporter probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Click Reaction Reagents (see Table 2 for stock solutions): TCEP, TBTA ligand, Copper (II) Sulfate (CuSO₄)
Procedure:
-
Prepare Reagent Premix: In a single tube, prepare the click reagent premix immediately before use. For a 100 µL final reaction volume, mix the reagents in the following order, vortexing briefly after each addition:
-
PBS Buffer (to final volume)
-
Azide-Labeled Protein (to final concentration)
-
Alkyne Probe (e.g., 1 µL of 10 mM stock for 100 µM final)
-
TCEP (e.g., 2 µL of 50 mM stock for 1 mM final)
-
TBTA (e.g., 5.9 µL of 1.7 mM stock for 100 µM final)
-
-
Initiate Reaction: Add CuSO₄ to the premix (e.g., 2 µL of 50 mM stock for 1 mM final) to initiate the reaction.
-
Incubate: Protect from light and incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the final protein conjugate away from excess reagents using a spin desalting column, dialysis, or protein precipitation. The labeled protein is now ready for downstream analysis.
Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified Azide-Labeled Protein (from Protocol 2)
-
Cyclooctyne-modified reporter probe (e.g., DBCO-Fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents: Dissolve the DBCO-probe in DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with the DBCO-probe. A 5- to 10-fold molar excess of the DBCO probe over the protein is a good starting point.
-
Incubate: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific DBCO reagent and protein.
-
Purification: Remove the excess unreacted probe using a spin desalting column or dialysis. The final labeled protein is ready for use.
References
S-Acetyl-PEG3-azide in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of S-Acetyl-PEG3-azide as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound offers a desirable balance of hydrophilicity, conferred by the polyethylene (B3416737) glycol (PEG) spacer, and versatile reactivity through its terminal azide (B81097) and protected thiol functionalities.
Introduction to this compound in PROTAC Design
This compound is a bifunctional linker that plays a crucial role in the modular assembly of PROTACs.[1] Its key features include:
-
PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.[2]
-
Azide Group: The azide functionality allows for efficient and specific conjugation to an alkyne-modified binding element (either the protein of interest (POI) ligand or the E3 ligase ligand) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[3][4]
-
S-Acetyl Protected Thiol: The acetyl-protected thiol group provides a latent reactive handle. Following deprotection, the resulting free thiol can be used for subsequent conjugation reactions, such as maleimide (B117702) chemistry, or to introduce a functional group that may enhance binding or cellular uptake.[5]
The modular nature of PROTAC synthesis allows for the systematic variation of the linker, which is essential for optimizing the distance and orientation between the two binding ligands to achieve productive ternary complex formation (POI-PROTAC-E3 ligase).
Experimental Protocols
This section details the key experimental procedures for incorporating this compound into a PROTAC molecule. The synthesis is typically approached in a convergent manner, where the POI ligand, E3 ligase ligand, and the linker are synthesized or modified separately before being coupled.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (Component A-Alkyne, which can be either the POI ligand or the E3 ligase ligand) with this compound.
Materials and Reagents:
-
Component A-Alkyne (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: A mixture of tert-butanol (B103910) and water (1:1) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve Component A-Alkyne and this compound in the chosen solvent system under an inert atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the triazole-linked intermediate.
Protocol 2: S-Acetyl Group Deprotection to Yield a Free Thiol
This protocol describes the removal of the acetyl protecting group to generate the free thiol.
Materials and Reagents:
-
S-Acetyl protected PROTAC intermediate
-
0.5 M Sodium hydroxide (B78521) (NaOH) in methanol (B129727) or ethanol (B145695)
-
1 M Hydrochloric acid (HCl)
-
Degassed solvents (e.g., ethanol, water, diethyl ether)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the S-acetyl protected compound in degassed ethanol in a round-bottom flask under an inert atmosphere.
-
Add the 0.5 M NaOH solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add degassed water and degassed diethyl ether.
-
Separate the organic layer, and wash it with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiol-containing PROTAC. Due to the potential for oxidation, the free thiol should be used in the next step as soon as possible.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of PROTACs using PEG-azide linkers. While specific data for this compound is not extensively published in a consolidated format, these tables provide expected ranges for yields and purity based on similar chemistries. Researchers should note that actual results will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| CuAAC Reaction | Alkyne-functionalized Ligand + PEG-Azide Linker | Triazole-linked Intermediate | 60-95 | >95 (after purification) | |
| Amide Coupling | Carboxylic Acid-functionalized Ligand + Amine-functionalized Ligand | Amide-linked PROTAC | 50-85 | >95 (after purification) | |
| Solid-Phase Synthesis | Resin-bound Ligand + Linker + Ligand | Cleaved PROTAC | 10-40 (overall yield) | >97 (after HPLC purification) |
Table 1: Representative Yields and Purities for PROTAC Synthesis Steps.
| Parameter | This compound |
| Molecular Formula | C₁₀H₁₉N₃O₄S |
| Molecular Weight | 277.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |
| Storage | -20°C for long-term storage |
Table 2: Physicochemical Properties of this compound.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
PROTAC Synthesis Workflow using this compound
Caption: A modular workflow for PROTAC synthesis.
Logical Relationship of this compound Functionalities
Caption: Functional groups of this compound.
References
Applications of S-Acetyl-PEG3-azide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-PEG3-azide is a heterobifunctional linker molecule integral to modern drug discovery, particularly in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises three key components:
-
An S-acetyl-protected thiol group : This functionality provides a stable, latent thiol. Deprotection under mild conditions reveals a reactive sulfhydryl group, enabling covalent linkage to thiol-reactive moieties, most commonly maleimides.
-
A hydrophilic triethylene glycol (PEG3) spacer : This flexible chain enhances the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.[1] The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
An azide (B81097) group : This moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2][3] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.
This versatile architecture allows for a modular and sequential approach to synthesizing complex biomolecules, making this compound a valuable tool in the development of targeted therapies.
Key Applications in Drug Discovery
The unique bifunctional nature of this compound lends itself to several critical applications in drug discovery:
-
Antibody-Drug Conjugate (ADC) Development : In ADC construction, the deprotected thiol of the linker can be conjugated to a monoclonal antibody, often at cysteine residues. The azide terminus is then available to "click" with an alkyne-functionalized cytotoxic payload. The PEG3 linker can influence the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs that affects both potency and safety.
-
PROTAC Synthesis : PROTACs are chimeric molecules that induce the degradation of specific target proteins. This compound can serve as the central linker connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The click chemistry handle allows for the efficient coupling of these two components. The linker length and composition are critical for optimal ternary complex formation and subsequent protein degradation.
-
Bioconjugation and Surface Modification : Beyond ADCs and PROTACs, this linker can be used to attach proteins, peptides, or other biomolecules to various surfaces or nanoparticles functionalized with maleimide (B117702) groups. The azide can then be used to introduce other functionalities.
Data Presentation
The following tables summarize quantitative data relevant to the application of PEG linkers in ADC development. While specific data for this compound is limited in publicly available literature, the data for analogous PEG linkers provides valuable insights into expected outcomes.
| Linker Feature | Drug-to-Antibody Ratio (DAR) | Observations | Reference |
| PEG Spacer Length (Cysteine Conjugation) | PEG4: 2.5, PEG6: 5.0, PEG8: 4.8, PEG12: 3.7, PEG24: 3.0 | Intermediate PEG spacer lengths (PEG6, PEG8) resulted in higher DARs for maleimide-based conjugation to reduced trastuzumab. | |
| PEG Spacer Length (Lysine Conjugation) | Val-Ala-PABC trigger with PEG12: DAR increased | The effect of the PEG spacer on DAR can depend on the hydrophobicity of the payload and the cleavable trigger. | |
| Linker Architecture (DAR of 8) | Linear (L-PEG24): High Clearance, Pendant (P-(PEG12)2): Low Clearance | A branched PEG architecture can improve the pharmacokinetic profile of highly loaded ADCs compared to a linear PEG of the same length. |
Note: The data presented is for PEG linkers of varying lengths and may not be directly representative of this compound but indicates general trends.
Experimental Protocols
Protocol 1: Deprotection of this compound to Generate the Free Thiol
This protocol describes the removal of the S-acetyl protecting group using hydroxylamine (B1172632) to yield the reactive thiol.
Materials:
-
This compound
-
Deprotection Buffer: 0.5 M Hydroxylamine, 10 mM HEPES, 0.4 mM EDTA, pH 5.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
In a reaction vessel, add the desired amount of the this compound stock solution.
-
Add the deacetylation buffer to the reaction vessel at a 1:10 (v/v) ratio (e.g., 10 µL of buffer for every 100 µL of the linker solution).
-
Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
The resulting solution containing the deprotected Thiol-PEG3-azide is now ready for the subsequent conjugation step. It is recommended to use the deprotected linker immediately.
Protocol 2: Conjugation of Deprotected Thiol-PEG3-azide to a Maleimide-Functionalized Protein (e.g., for ADC Synthesis)
This protocol outlines the conjugation of the freshly deprotected Thiol-PEG3-azide to a protein containing a maleimide group.
Materials:
-
Solution of deprotected Thiol-PEG3-azide (from Protocol 1)
-
Maleimide-functionalized protein (e.g., antibody) at 1-10 mg/mL in a thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be degassed.
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
To the maleimide-functionalized protein solution, add the freshly prepared Thiol-PEG3-azide solution. A 10-20 fold molar excess of the linker is recommended as a starting point, but the optimal ratio should be determined empirically.
-
Gently mix the reaction solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purify the resulting azide-functionalized protein conjugate using size-exclusion chromatography to remove excess linker and other small molecules.
-
Characterize the conjugate to determine the linker-to-protein ratio.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein conjugate and an alkyne-containing molecule (e.g., a cytotoxic drug for an ADC or a target-binding ligand for a PROTAC).
Materials:
-
Azide-functionalized protein conjugate (from Protocol 2) in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule (10 mM stock solution in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) (20 mM stock solution in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock solution in water).
-
Sodium ascorbate (B8700270) (100 mM stock solution in water, freshly prepared).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein conjugate with a 3- to 5-fold molar excess of the alkyne-containing molecule.
-
Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final bioconjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-containing molecule, and other reaction components.
-
Characterize the final product to confirm conjugation and determine purity. For ADCs, this includes determining the final drug-to-antibody ratio (DAR) by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry. For PROTACs, the final product is typically characterized by LC-MS and NMR.
Visualizations
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with S-Acetyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's reliability, mild reaction conditions, and high yields have made it an invaluable tool in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
S-Acetyl-PEG3-azide is a versatile linker that incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing the solubility and pharmacokinetic properties of the resulting bioconjugate. The terminal azide (B81097) group readily participates in CuAAC reactions with alkyne-functionalized molecules, while the S-acetyl group provides a latent thiol for subsequent modifications if desired. These application notes provide detailed protocols for the use of this compound in CuAAC reactions, with a focus on its application in the synthesis of PROTACs.
Core Concepts and Workflow
The fundamental principle of utilizing this compound in bioconjugation via CuAAC is to link an azide-bearing molecule with an alkyne-functionalized partner. In the context of PROTAC synthesis, this typically involves reacting the this compound linker with an alkyne-modified ligand for either the target protein or the E3 ligase.
Experimental Protocols
The following protocols provide a general framework for performing a CuAAC reaction with this compound. Optimization of reaction conditions may be necessary depending on the specific alkyne-containing substrate.
Protocol 1: Small Molecule Conjugation in Organic Solvent
This protocol is suitable for the conjugation of this compound to a small molecule alkyne in an organic solvent.
Materials:
-
This compound
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reactants:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized small molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., DMF).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Preparation of Catalyst Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 10 mM stock solution of the copper-chelating ligand (TBTA or THPTA) in DMF or water.
-
-
Reaction Setup:
-
To the degassed solution of reactants, add the ligand stock solution (0.1 equivalents).
-
Add the CuSO₄·5H₂O stock solution (0.05 equivalents). The solution may turn a pale blue/green.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.5 equivalents). The color should fade or change.
-
-
Reaction and Monitoring:
-
Seal the reaction vial under an inert atmosphere and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper ions, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for the conjugation of this compound to a biomolecule (e.g., a peptide or protein) functionalized with an alkyne in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in the aqueous buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Preparation of Catalyst Stock Solutions:
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution and the this compound stock solution (final concentration of azide should be in slight excess, e.g., 1.2-2.0 equivalents relative to the biomolecule).
-
Add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
The purified bioconjugate can be concentrated and stored under appropriate conditions.
-
Data Presentation
The following tables provide representative data for a generic CuAAC reaction involving this compound. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Parameters for a Typical Small Molecule CuAAC
| Parameter | Value |
| Alkyne Substrate Concentration | 10 mM |
| This compound (equivalents) | 1.1 |
| CuSO₄·5H₂O (mol%) | 5 |
| Sodium Ascorbate (mol%) | 50 |
| Ligand (THPTA) (mol%) | 10 |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Table 2: Characterization Data for a Hypothetical PROTAC Synthesized via CuAAC
| Analytical Method | Expected Result |
| ¹H NMR | Appearance of a characteristic triazole proton signal (~7.5-8.5 ppm). Shifts in signals corresponding to the PEG linker and the conjugated ligands. |
| ¹³C NMR | Appearance of signals for the triazole ring carbons (~120-150 ppm). |
| Mass Spectrometry (HRMS) | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the PROTAC molecule. |
| Purity (HPLC) | >95% |
Application in PROTAC Synthesis and Mechanism of Action
A primary application of this compound is in the construction of PROTACs. The PEG3 linker serves to connect a ligand that binds to a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).
The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive Cu(I) catalyst (oxidation) | - Ensure thorough deoxygenation of the reaction mixture. - Use freshly prepared sodium ascorbate solution. - Increase the concentration of the reducing agent. |
| - Poor solubility of reactants | - Use a co-solvent such as DMSO or t-BuOH. - Gently warm the reaction mixture. | |
| - Incompatible buffer components | - Avoid buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols. | |
| Side product formation | - Alkyne homocoupling (Glaser coupling) | - Maintain a low concentration of Cu(I) and ensure an excess of reducing agent. - Use a copper-chelating ligand. |
| Degradation of biomolecules | - Oxidative damage from reactive oxygen species | - Use a protective ligand like THPTA. - Perform the reaction at a lower temperature. |
| Difficulty in purification | - Residual copper contamination | - Wash with an aqueous solution of a chelating agent (e.g., EDTA). - Use a copper-scavenging resin. |
| - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography. - Consider alternative purification methods like preparative HPLC. |
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with S-Acetyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-Acetyl-PEG3-azide in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation, offering a bioorthogonal azide (B81097) moiety for coupling with strained alkynes and a protected thiol group for subsequent functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, making it suitable for a wide range of biological applications.[1][2]
Introduction to SPAAC and this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that occurs between a cyclooctyne (B158145) and an azide.[3][] The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for cytotoxic copper catalysts required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This makes SPAAC ideal for applications in living systems, such as live-cell imaging, proteomics, and in vivo drug delivery.
This compound is a heterobifunctional linker designed for use in SPAAC and subsequent thiol-mediated conjugations. It features:
-
An azide group for participation in SPAAC reactions with strained alkynes like DBCO, BCN, or DIFO.
-
An S-acetyl protected thiol group , which is stable under various conditions and can be deprotected to reveal a reactive free thiol.
-
A hydrophilic PEG3 linker that increases the solubility of the molecule and its conjugates in aqueous buffers.
This combination of features allows for a two-step conjugation strategy, where a molecule of interest is first labeled via SPAAC, and then a second molecule is attached via the deprotected thiol group.
Data Presentation
Kinetics of SPAAC Reactions
The rate of the SPAAC reaction is dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants for common cyclooctynes with benzyl (B1604629) azide, which serves as a benchmark for their reactivity.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
S-Acetyl Deprotection Methods
The removal of the S-acetyl group is a critical step to enable further conjugation. Several methods can be employed, with the choice depending on the sensitivity of the substrate.
| Deprotection Reagent/Method | Reaction Conditions | Time | Yield (%) | Notes |
| Base-Mediated Hydrolysis | ||||
| KOH or NaOH in EtOH/H₂O | Reflux | Varies | Substrate dependent | Harsh conditions, may not be suitable for sensitive substrates. |
| Thiol-Thioester Exchange | ||||
| Thioglycolic Acid (TGA) in solution | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | Milder alternative to strong base hydrolysis. |
| Polymer-supported TGA | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | Offers easier purification. |
| Cysteamine or L-cysteine | Aqueous buffer pH 8, rt | 30 min | up to 84 | Biomimetic approach, rapid reaction times under physiological conditions. |
| Other Methods | ||||
| Tetrabutylammonium cyanide (TBACN) | 0.5 eq. TBACN, CHCl₃/MeOH, rt | 3 h | Substrate dependent | Efficient under specific non-aqueous conditions. |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol outlines the general procedure for a two-step conjugation. First, a cyclooctyne-functionalized molecule (e.g., a protein or antibody) is reacted with this compound via SPAAC. Second, the S-acetyl group on the resulting conjugate is deprotected to yield a free thiol for subsequent reactions.
Step A: SPAAC Ligation of this compound to a Cyclooctyne-Functionalized Molecule
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-Protein)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Prepare the reaction mixture: In a suitable reaction vessel, dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
Initiate the reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time should be determined empirically based on the reactivity of the specific cyclooctyne.
-
Purification (Optional but Recommended): Remove the excess unreacted this compound and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin filtration, depending on the nature of the conjugated molecule.
Step B: Deprotection of the S-Acetyl Group
This protocol uses hydroxylamine (B1172632), a common and effective reagent for S-acetyl deprotection.
Materials:
-
SPAAC-conjugated molecule from Step A
-
Hydroxylamine solution (e.g., 0.5 M, pH 7.5)
-
Deprotection Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the deprotection reaction: Dissolve the purified conjugate from Step A in the deprotection buffer.
-
Add hydroxylamine: Add the hydroxylamine solution to the conjugate solution to a final concentration of 25-50 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Remove the deprotection reagents and byproducts using dialysis, SEC, or spin filtration. The resulting product will have a free thiol group ready for subsequent conjugation (e.g., with a maleimide-functionalized molecule).
Mandatory Visualizations
Caption: General mechanism of SPAAC.
References
Application Notes and Protocols for S-Acetyl-PEG3-azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-PEG3-azide is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug development. It features a protected thiol group (S-acetyl) and an azide (B81097) moiety, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This reaction enables the stable, covalent ligation of this compound to biomolecules that have been modified to contain a terminal alkyne.
The PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules. The S-acetyl group serves as a protected thiol, which can be deprotected post-conjugation to reveal a reactive sulfhydryl group for subsequent modifications. This dual functionality makes this compound a valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes for studying biological processes.[1]
These application notes provide an overview of the use of this compound in the context of CuAAC reactions with alkyne-modified biomolecules, along with detailed experimental protocols and relevant biological applications.
Data Presentation
The efficiency of the CuAAC reaction is a critical parameter in bioconjugation. While yields are consistently reported as high to near-quantitative, specific outcomes can be influenced by the nature of the biomolecule, the alkyne and azide partners, and the reaction conditions. Below is a summary of typical quantitative parameters and expected outcomes for CuAAC reactions involving PEGylated azides.
| Parameter | Recommended Range | Notes | Typical Yield (%) |
| Alkyne-modified Biomolecule | 1 equivalent | The limiting reagent in the reaction. | 80-95%[3] |
| This compound | 1.1 - 1.5 equivalents | A slight excess helps to drive the reaction to completion.[4] | |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor to the active Cu(I) catalyst. | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst and prevents side reactions. | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 equivalents | Reduces Cu(II) to the active Cu(I) state. | |
| Reaction Time | 1 - 4 hours | Can vary depending on the concentration and reactivity of the substrates. | |
| Temperature | Room Temperature | Mild reaction conditions are suitable for most biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the fundamental steps for conjugating this compound to a protein that has been previously modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Quenching solution (50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure all other stock solutions are prepared and readily available. The sodium ascorbate solution should be made fresh for optimal performance.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 3- to 5-fold molar excess.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
-
Initiation of the Click Reaction:
-
Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the EDTA solution to chelate the copper catalyst.
-
Purify the this compound-conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.
-
Protocol 2: Metabolic Labeling of Cellular Glycoproteins with an Alkyne-Modified Sugar and Subsequent "Click" Reaction
This protocol outlines a two-step process to label and detect glycoproteins in cell culture. First, cells are metabolically labeled with an alkyne-containing sugar analog. Then, the incorporated alkyne is detected via a CuAAC reaction with an azide-functionalized tag (in this conceptual protocol, a fluorescent azide is used as an example, but this compound could be used for subsequent functionalization).
Materials:
-
Cell line of interest in culture
-
Peracetylated alkyne-modified sugar (e.g., N-α-propargylacetylmannosamine-tetraacylated (Ac4ManNAl))
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Cell lysis buffer
-
Reagents for CuAAC reaction (as in Protocol 1)
-
SDS-PAGE and fluorescence imaging system
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the peracetylated alkyne-modified sugar to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the alkyne-sugar into glycoproteins.
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
CuAAC Reaction on Cell Lysate:
-
Determine the protein concentration of the cell lysate.
-
In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 50 µg).
-
Add the fluorescent azide probe to a final concentration of 10-50 µM.
-
Add the catalyst premix (CuSO₄/THPTA) and initiate the reaction with sodium ascorbate as described in Protocol 1.
-
Incubate for 1-2 hours at room temperature.
-
-
Analysis:
-
The labeled proteins in the lysate can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning to visualize the alkyne-labeled glycoproteins.
-
Visualizations
Reaction of this compound with an Alkyne-Modified Biomolecule
Caption: CuAAC reaction of this compound with an alkyne-modified biomolecule.
Experimental Workflow for Protein Labeling and Analysis
Caption: Workflow for labeling an alkyne-modified protein with this compound.
Application in Studying the Insulin (B600854) Signaling Pathway
The insulin signaling pathway is a crucial regulator of glucose metabolism and cell growth. Post-translational modifications, such as phosphorylation and glycosylation of the insulin receptor and its downstream substrates, are critical for signal transduction. Click chemistry can be employed to study these modifications. For instance, metabolic labeling with alkyne-modified sugars can be used to investigate changes in glycosylation of the insulin receptor upon insulin binding.
Caption: Simplified insulin signaling pathway highlighting key phosphorylation events.
References
Protocol for Site-Specific Peptide Modification via Thiol-Maleimide Conjugation using S-Acetyl-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of S-Acetyl-PEG3-azide to peptides containing a maleimide-reactive handle, typically a cysteine residue. This two-step process involves the deprotection of the S-acetyl group to generate a reactive thiol, followed by its specific conjugation to a maleimide-functionalized peptide. The resulting PEGylated peptide possesses a terminal azide (B81097) group, a versatile chemical handle for subsequent bioorthogonal "click" chemistry reactions. This allows for the straightforward introduction of various functionalities, such as imaging agents, targeting ligands, or cytotoxic payloads.
The strategic incorporation of a polyethylene (B3416737) glycol (PEG) linker can enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The this compound linker offers a precise method for site-specific PEGylation, ensuring a homogenous product with a well-defined structure.
Chemical Principle
The conjugation process occurs in two key stages:
-
S-Acetyl Deprotection: The acetyl group is removed from the sulfur atom of the this compound molecule. This is typically achieved using a mild nucleophile, such as hydroxylamine (B1172632), to expose the free thiol (sulfhydryl) group.
-
Thiol-Maleimide Conjugation: The newly generated thiol group undergoes a Michael addition reaction with an electron-deficient maleimide (B117702) group present on the peptide. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in the formation of a stable thioether bond.
The azide moiety on the PEG linker remains inert during these steps and is available for subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Materials and Reagents
-
This compound
-
Maleimide-functionalized peptide (e.g., containing a cysteine residue)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Degassed water and buffers
-
Organic solvent (e.g., DMSO or DMF) for dissolving this compound
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, NMR Spectrometer)
Step 1: Deprotection of this compound
This protocol describes the generation of the reactive Thiol-PEG3-azide immediately prior to the conjugation reaction.
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.2). Adjust the pH of the hydroxylamine solution to ~7.2 with a base (e.g., NaOH) just before use.
-
In a reaction vial, mix the this compound stock solution with the hydroxylamine solution. A typical molar ratio is 1:2 to 1:5 (this compound : hydroxylamine).
-
Allow the deprotection reaction to proceed at room temperature for 30-60 minutes.
-
The resulting solution containing the deprotected Thiol-PEG3-azide is used directly in the next step without purification.
Step 2: Thiol-Maleimide Conjugation to the Peptide
Procedure:
-
Dissolve the maleimide-functionalized peptide in a degassed conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing reagents.
-
Add the freshly prepared Thiol-PEG3-azide solution from Step 1 to the peptide solution. A molar excess of the Thiol-PEG3-azide (typically 1.5 to 5-fold) over the peptide is recommended to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide groups on the peptide, if necessary.
Step 3: Purification of the PEGylated Peptide
The final PEGylated peptide conjugate can be purified from unreacted peptide, excess PEG linker, and other reagents using standard chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can provide high-resolution separation and purification of the desired conjugate.
-
Dialysis: For larger peptides and proteins, dialysis can be used to remove small molecule impurities.
Step 4: Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed by analytical techniques.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the PEGylated peptide, which will show an increase corresponding to the mass of the PEG3-azide linker.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chain by identifying the characteristic signals of the ethylene (B1197577) glycol protons.[3]
-
HPLC Analysis: Analytical RP-HPLC or SEC can be used to assess the purity of the final conjugate.
Quantitative Data Summary
The efficiency of the deprotection and conjugation steps can be influenced by various factors. The following tables provide a summary of typical reaction conditions and expected outcomes.
Table 1: S-Acetyl Deprotection Conditions and Efficiency
| Deprotection Reagent | Concentration | pH | Temperature (°C) | Reaction Time | Typical Yield/Efficiency | Reference |
| Hydroxylamine hydrochloride | 0.5 M | 7.0-7.5 | 25 | 30-60 min | >90% | |
| Cysteamine | 2.0 equiv. | 8.0 | 25 | 1-2 hours | High | |
| Thioglycolic Acid | 2.0 equiv. | 8.0 | 25 | 1-2 hours | High |
Table 2: Thiol-Maleimide Conjugation Conditions and Efficiency
| Maleimide:Thiol Molar Ratio | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency | Reference |
| 1.5:1 to 5:1 | 6.5-7.5 | 25 | 1-4 hours | >95% | [2] |
| 2:1 (for small peptides) | 7.0 | 25 | 30 min | 84 ± 4% | [4] |
| 5:1 (for larger proteins) | 7.4 | 25 | 2 hours | 58 ± 12% | |
| 10:1 to 20:1 | 7.0 | 25 | 2-4 hours | >90% |
Visualizations
Reaction Scheme
Caption: Chemical scheme for the conjugation of this compound to a maleimide-peptide.
Experimental Workflow
Caption: Experimental workflow for peptide PEGylation using this compound.
Troubleshooting
-
Low Deprotection Yield: Ensure the hydroxylamine solution is freshly prepared and the pH is correctly adjusted. Increase the reaction time or the molar excess of hydroxylamine.
-
Low Conjugation Yield: Confirm the pH of the reaction buffer is within the optimal range of 6.5-7.5. Ensure the peptide solution is degassed to prevent disulfide bond formation. Increase the molar excess of the Thiol-PEG3-azide.
-
Maleimide Hydrolysis: Avoid pH values above 7.5, as this can lead to the hydrolysis of the maleimide ring, rendering it unreactive towards thiols.
-
Instability of Thioether Bond: While generally stable, the thiosuccinimide ring formed can undergo hydrolysis, especially at higher pH. This can be beneficial as it leads to a more stable, ring-opened thioether linkage.
By following this detailed protocol, researchers can effectively and efficiently conjugate this compound to peptides, enabling the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for Cell Surface Labeling Using S-Acetyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetyl-PEG3-azide is a versatile heterobifunctional reagent designed for the selective modification of cell surface proteins. This molecule features two key functionalities: a thioester (S-acetyl) group and a terminal azide (B81097). The thioester allows for covalent attachment to free sulfhydryl groups present in cysteine residues on the cell surface, while the azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions. This enables a two-step labeling strategy where cell surface proteins are first tagged with the PEGylated azide, followed by the attachment of a reporter molecule (e.g., a fluorophore or biotin) equipped with a corresponding alkyne or cyclooctyne. The polyethylene (B3416737) glycol (PEG3) spacer enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling.
This application note provides detailed protocols for the use of this compound in cell surface labeling, enabling researchers to effectively tag and study cell surface proteins for applications in fluorescence microscopy, flow cytometry, and proteomics.
Principle of the Method
The labeling strategy involves two main steps:
-
Thioester-Mediated Thiol Modification: The S-acetyl group of this compound can directly react with free sulfhydryl groups on the cell surface, primarily from cysteine residues of membrane proteins, through a transthioesterification reaction. This reaction forms a stable thioether bond, covalently attaching the PEG3-azide moiety to the protein.
-
Bioorthogonal "Click" Chemistry: The introduced azide groups on the cell surface are then available for reaction with a variety of alkyne- or cyclooctyne-modified probes. This can be achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper catalysts.
Data Presentation
The following tables summarize representative quantitative data from cell surface labeling experiments using this compound followed by a fluorescent alkyne probe. These values are illustrative and may vary depending on the cell type, protein expression levels, and experimental conditions.
Table 1: Labeling Efficiency of this compound on Jurkat Cells
| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 10 | 30 | 1800 ± 150 | 75 ± 6 |
| 50 | 30 | 5200 ± 410 | 95 ± 3 |
| 100 | 30 | 9500 ± 760 | >99 |
| 50 | 15 | 3100 ± 250 | 88 ± 5 |
| 50 | 60 | 5800 ± 450 | 97 ± 2 |
Table 2: Viability of HeLa Cells After Labeling with this compound
| Concentration of this compound (µM) | Incubation Time (minutes) | Cell Viability (%) |
| 50 | 30 | 98 ± 2 |
| 100 | 30 | 97 ± 3 |
| 200 | 30 | 95 ± 4 |
| 100 | 60 | 96 ± 3 |
| 100 | 120 | 94 ± 5 |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Thiols with this compound
This protocol describes the first step of labeling cell surface proteins with the azide moiety.
Materials:
-
This compound
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.4, without calcium and magnesium
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 10 mM Cysteine in PBS
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Adherent Cells: Grow cells to 80-90% confluency in a culture plate. Gently wash the cells twice with ice-cold PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 10-100 µM). Prepare this solution immediately before use.
-
-
Labeling Reaction:
-
Add the this compound labeling solution to the cells. For adherent cells, ensure the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 4°C on a gentle rocker or orbital shaker. The low temperature minimizes membrane trafficking and internalization of labeled proteins.
-
-
Quenching:
-
Suspension Cells: Pellet the cells by centrifugation and discard the supernatant.
-
Adherent Cells: Aspirate the labeling solution.
-
Wash the cells three times with ice-cold Quenching Buffer. Incubate the final wash for 5-10 minutes at 4°C to quench any unreacted thioester.
-
-
Final Washes:
-
Wash the cells twice more with ice-cold PBS to remove excess quenching reagent.
-
The azide-labeled cells are now ready for the "click" chemistry reaction with an alkyne-containing probe.
Protocol 2: Click Chemistry Reaction with a Fluorescent Alkyne Probe (SPAAC)
This protocol describes the second step of attaching a fluorescent reporter to the azide-labeled cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-alkyne probe in anhydrous DMSO.
-
Dilute the stock solution in PBS to the desired final concentration (e.g., 5-50 µM).
-
-
Click Reaction:
-
Resuspend the azide-labeled cells (or add to adherent cells) in the DBCO-alkyne probe solution.
-
Incubate for 30-60 minutes at 37°C in the dark. Incubation at 37°C can facilitate the reaction, but for minimizing internalization, the reaction can also be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted probe.
-
-
Analysis:
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
Caption: Workflow for two-step cell surface labeling.
Caption: Reaction pathway for cell surface labeling.
Troubleshooting & Optimization
optimizing S-Acetyl-PEG3-azide reaction conditions
Technical Support Center: Optimizing S-Acetyl-PEG3-azide Reactions
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with this compound. It focuses on optimizing reaction conditions for bioconjugation, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
This compound is a bifunctional, PEG-based linker molecule. It contains two key react[1]ive groups:
-
An Azide (B81097) group (-N3): This group is highly selective and stable under most reaction conditions. It is primarily used for [2][3]"click chemistry" reactions, such as the copper-catalyzed reaction with a terminal alkyne (CuAAC) or strain-promoted reactions with cyclooctynes like DBCO or BCN.
-
An S-Acetyl group ([3][4]-SC(O)CH3): This is a protecting group for a thiol (sulfhydryl) group. The S-acetyl group is stable under many conditions but can be selectively removed (deprotected) to reveal a free thiol (-SH), which can then be used for other conjugation chemistries, such as reacting with maleimides.
Q2: Do I need to remove the S-Acetyl group before performing the click reaction?
No, the S-acetyl group is stable under the conditions typically used for both copper-catalyzed and strain-promoted azide-alkyne cycloadditions. The deprotection of the thiol is a separate step that should be performed if the thiol functionality is desired for a subsequent reaction.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C in the dark to ensure long-term stability. For transportation, it can be shipped at ambient temperature.
Q4: What makes the azide group on this linker useful for bioconjugation?
The azide group is particularly valuable in bioconjugation because it is highly selective and bioorthogonal, meaning it does not typically react with functional groups found in natural biomolecules. This stability and selectivity allow for precise and high-yielding conjugation reactions under mild, aqueous conditions, which are ideal for working with sensitive biological samples like proteins or cells.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section addresses common issues encountered during the click reaction between this compound and an alkyne-containing molecule.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Catalyst (Cu(I)) Inactivity | The active catalyst for CuAAC is Cu(I), which can easily oxidize to the inactive Cu(II) state. Solution: Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) (from a source like CuSO₄) to Cu(I) in situ. An inert atmosphere (e.g., bubbling nitrogen or argon through the reaction mixture) can also help prevent oxidation. |
| Inappropriate or Insufficient Ligand | A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency. For aqueous bioconjugation, water-soluble ligands like THPTA or BTTAA are recommended. Solution: Use a ligand-to-copper ratio between 1:1 and 5:1. It is best to pre-mix the copper salt (CuSO₄) and the ligand before adding them to the reaction mixture. |
| Incorrect pH | The pH of the reaction medium can significantly affect the reaction rate and the stability of your biomolecules. Solution: CuAAC is effective over a broad pH range (typically 4-12). For most bioconjugation applications, a pH between 7.0 and 8.0 is optimal, often achieved using buffers like PBS or HEPES. Avoid Tris buffer, as it can competitively bind to copper and inhibit the reaction. |
| Reagent Quality or Stoichiometry | Impurities in reagents can interfere with the reaction. The ratio of azide to alkyne is also critical. Solution: Use high-purity reagents and solvents. While a 1:1 stoichiometry is common, using a slight excess (1.1 to 2-fold) of the less valuable reagent can help drive the reaction to completion. |
| Steric Hindrance | If the azide or alkyne group is sterically hindered within the molecule, the reaction rate can be significantly reduced. Solution: Increase the reaction time or temperature (if the biomolecule is stable enough). Adding a co-solvent like DMSO can also help by improving solubility and potentially altering molecular conformation to expose the reactive sites. |
Experimental Protocols
Protocol 1: S-Acetyl Group Deprotection to Generate Free Thiol
This protocol describes a mild method for removing the S-acetyl group using a thiol-thioester exchange reaction, which is suitable for sensitive substrates.
Materials:
-
This compound conjugate
-
Cysteamine or L-cysteine
-
Phosphate (B84403) buffer (e.g., PBS), pH 8, degassed
-
Methanol (MeOH), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a minimal amount of degassed methanol.
-
Under an inert atmosphere, add the solution to the degassed pH 8 phosphate buffer. A common solvent ratio is 1:9 (v/v) MeOH to buffer.
-
Add the deprotecting agent (e.g., cysteamine, 2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes.
-
Monitor the reaction progress using TLC or HPLC.
-
Once complete, proceed with standard aqueous workup and purification of the resulting free thiol compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for bioconjugation in an aqueous buffer. Optimization may be required for specific molecules.
Stock Solutions:
-
Alkyne-Molecule: 10 mM in DMSO or buffer.
-
This compound: 10 mM in DMSO or buffer.
-
Copper (II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
Procedure:
-
In a microcentrifuge tube, add your alkyne-containing biomolecule to the desired final concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.5 equivalents).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For a final reaction concentration of 0.25 mM copper, use a 5-fold excess of ligand (1.25 mM final concentration).
-
Add the copper/ligand mixture to the main reaction tube and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours.
-
Monitor the reaction by an appropriate analytical method (e.g., HPLC, SDS-PAGE).
-
Purify the resulting conjugate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for a two-step conjugation process involving both the S-acetyl and azide functionalities of the linker.
Caption: General workflow for dual conjugation using this compound.
Troubleshooting Logic for Low CuAAC Yield
This diagram provides a logical flowchart for diagnosing and solving issues of low yield in a CuAAC reaction.
Caption: Troubleshooting flowchart for optimizing CuAAC reaction yield.
References
troubleshooting low yield in S-Acetyl-PEG3-azide conjugation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during S-Acetyl-PEG3-azide conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the S-acetyl group on the this compound linker?
The S-acetyl group is a protecting group for the thiol moiety. This protection prevents the premature oxidation of the thiol or its participation in unintended side reactions. For the thiol to become reactive for conjugation, the S-acetyl group must first be removed through a deprotection step.[1][2]
Q2: What is the reactive group on this compound that participates in the conjugation after deprotection?
After the removal of the S-acetyl group, a free sulfhydryl (thiol, -SH) group is exposed. This thiol group is then available to react with a compatible functional group on the target molecule, most commonly a maleimide (B117702), to form a stable thioether bond.[3][4][5]
Q3: What is the optimal pH for thiol-maleimide conjugation?
The optimal pH range for the reaction between a thiol and a maleimide is typically 6.5-7.5. Within this range, the thiol is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions like maleimide hydrolysis, which becomes more significant at pH values above 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How should I store this compound?
This compound should be stored at -20°C in a dry environment to ensure its stability and prevent degradation.
Troubleshooting Guide for Low Conjugation Yield
Low yield in your this compound conjugation can be attributed to issues in one of the two main stages of the reaction: the deprotection of the S-acetyl group or the subsequent thiol-maleimide conjugation.
Problem 1: Inefficient Deprotection of the S-Acetyl Group
A low concentration of the reactive free thiol will directly lead to a poor final conjugation yield.
Possible Cause 1: Incomplete Deprotection Reaction The conditions used for the deprotection may not be optimal for your specific molecule or reaction scale.
Solutions:
-
Optimize Deprotection Reagent Concentration: Ensure you are using a sufficient molar excess of the deprotection agent, such as hydroxylamine (B1172632).
-
Adjust Reaction Time and Temperature: The deprotection reaction time can range from 30 minutes to a few hours. Monitor the reaction progress using analytical techniques like TLC or LC-MS to determine the optimal time. Gentle heating can sometimes facilitate the reaction, but should be used with caution to avoid degradation of your target molecule.
-
Consider Alternative Deprotection Methods: If hydroxylamine is giving poor results, other methods can be employed. Milder, chemoselective approaches using reagents like thioglycolic acid or cysteamine (B1669678) at a slightly basic pH (around 8) can be effective.
Possible Cause 2: Oxidation of the Free Thiol Once deprotected, the free thiol is susceptible to oxidation, forming disulfide bonds which are unreactive towards maleimides.
Solutions:
-
Use Degassed Buffers: Remove dissolved oxygen from all buffers used in the deprotection and conjugation steps by degassing them. This can be achieved by vacuum application or by bubbling an inert gas like nitrogen or argon through the solutions.
-
Include a Chelating Agent: Add a chelating agent such as EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
Perform Conjugation Immediately: Use the deprotected this compound immediately in the subsequent conjugation step to minimize the time the free thiol is exposed to potential oxidizing conditions.
Problem 2: Inefficient Thiol-Maleimide Conjugation
Even with successful deprotection, several factors can hinder the reaction between the free thiol and the maleimide on your target molecule.
Possible Cause 1: Maleimide Instability/Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. A hydrolyzed maleimide is unreactive towards thiols.
Solutions:
-
Strict pH Control: Maintain the reaction pH strictly within the 6.5-7.5 range.
-
Fresh Reagent Preparation: Prepare aqueous solutions of maleimide-containing molecules immediately before use. Avoid storing them in aqueous buffers for extended periods.
Possible Cause 2: Suboptimal Stoichiometry An incorrect molar ratio of the thiol to the maleimide can result in an incomplete reaction.
Solutions:
-
Optimize Molar Ratio: While a 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, the optimal ratio depends on the specific molecules being conjugated. It is advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your experiment.
Possible Cause 3: Competing Side Reactions At higher pH values, primary amines (like lysine (B10760008) residues on a protein) can react with maleimides, reducing the amount available for thiol conjugation. Additionally, if your target molecule is a peptide with an N-terminal cysteine, a side reaction leading to thiazine (B8601807) rearrangement can occur, particularly at neutral to basic pH.
Solutions:
-
Maintain Optimal pH: Keeping the pH between 6.5 and 7.5 is the most effective way to ensure selectivity for thiols over amines.
-
Modify N-terminal Cysteine (if applicable): If working with a peptide containing an N-terminal cysteine, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Acetylation of the N-terminal amine can also prevent this side reaction.
Data Presentation
Table 1: Influence of pH on Thiol-Maleimide Conjugation Efficiency
| pH | Relative Reaction Rate (Thiol vs. Amine) | Maleimide Stability | Recommended for Conjugation |
| < 6.5 | Slower reaction with thiols | High | Suboptimal |
| 6.5 - 7.5 | ~1000x faster with thiols vs. amines | Moderate | Optimal |
| > 7.5 | Increased reaction with amines | Low (hydrolysis) | Not Recommended |
Table 2: Common S-Acetyl Deprotection Methods and Conditions
| Deprotection Reagent | Typical Conditions | Advantages | Considerations |
| Hydroxylamine | Aqueous buffer, pH 7.0-7.5, room temperature, 1-2 hours | Effective and widely used | Can be harsh for some sensitive substrates |
| Sodium Hydroxide | NaOH in alcohol (e.g., ethanol), reflux for 2 hours | Strong and fast | Harsh conditions, not suitable for sensitive molecules |
| Thioglycolic Acid (TGA) | Phosphate buffer, pH 8, room temperature, up to 24 hours | Milder, proceeds via thiol-thioester exchange | Slower reaction time |
| Cysteamine | Aqueous buffer, pH 8, room temperature, ~30 minutes | Biomimetic, rapid, and high-yielding | Potential for mixed disulfide formation if not controlled |
Experimental Protocols
Protocol 1: S-Acetyl Deprotection using Hydroxylamine
-
Reagent Preparation:
-
Prepare a stock solution of your this compound in an organic solvent like DMSO or DMF.
-
Prepare a deprotection buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, 0.5 M hydroxylamine, pH 7.2. Ensure the buffer is degassed.
-
-
Deprotection Reaction:
-
Add the this compound stock solution to the deprotection buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Purification:
-
Immediately purify the deprotected product to remove excess hydroxylamine and the acetyl byproduct. Size-exclusion chromatography (e.g., a desalting column) is a common method. The purified product should be used immediately in the next step.
-
Protocol 2: Thiol-Maleimide Conjugation
-
Reagent Preparation:
-
Dissolve your maleimide-functionalized molecule (e.g., protein) in a reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed).
-
The freshly deprotected and purified thiol-PEG-azide should be in a compatible, degassed buffer.
-
-
Conjugation Reaction:
-
Add the deprotected thiol-PEG-azide solution to the maleimide-containing solution. A 10-20 fold molar excess of the PEG reagent is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the final conjugate to remove unreacted PEG linker and quenching agent. Size-exclusion chromatography is a suitable method.
-
Mandatory Visualization
References
common side reactions with S-Acetyl-PEG3-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Acetyl-PEG3-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An S-acetyl protected thiol group : This allows for the controlled deprotection to reveal a reactive thiol (-SH) group.
-
A PEG3 linker : A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the molecule and its conjugates in aqueous buffers.[1]
-
An azide (B81097) group (-N3): This group is used for "click chemistry," most commonly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3]
Its primary application is in bioconjugation and the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2] The azide allows for the specific attachment of alkyne-modified molecules, while the protected thiol provides a latent site for subsequent conjugation to another molecule of interest.
Q2: What are the most common side reactions to be aware of when using this compound?
The most common side reactions involve the premature or incomplete deprotection of the S-acetyl group and potential side reactions during the click chemistry step. These include:
-
Premature deprotection of the S-acetyl group: The thioester bond of the S-acetyl group can be susceptible to hydrolysis, especially under basic conditions.[4]
-
Oxidation of the free thiol: Once the S-acetyl group is removed, the resulting free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds.
-
Side reactions during CuAAC: The reagents used in copper-catalyzed click chemistry, particularly phosphine-based reducing agents like TCEP, can react with the thioester and lead to its cleavage.
Q3: How stable is the S-acetyl group under different pH conditions?
The stability of the S-acetyl thioester is pH-dependent.
-
Acidic to Neutral pH (pH < 7): Thioesters are generally more stable. Hydrolysis rates are significantly lower under acidic conditions.
-
Basic pH (pH > 7): The rate of hydrolysis increases with increasing pH. Therefore, prolonged exposure to basic buffers should be avoided if premature deprotection is a concern.
Q4: Can the reagents used in copper-catalyzed click chemistry (CuAAC) affect the S-acetyl group?
Yes, certain reagents used in CuAAC can lead to the premature deprotection of the S-acetyl group.
-
Phosphine-based reducing agents (e.g., TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is known to react with and accelerate the hydrolysis of thioesters. It is therefore recommended to avoid using TCEP in protocols where the S-acetyl group needs to remain intact during the click chemistry step.
-
Sodium Ascorbate (B8700270): While less reactive towards thioesters than phosphines, it is good practice to perform control experiments to assess the stability of the S-acetyl group under your specific reaction conditions (concentration, temperature, and reaction time).
-
Copper (I) Catalyst: There is no strong evidence to suggest that the copper (I) catalyst itself directly cleaves the S-acetyl group under standard CuAAC conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of click chemistry product | Degradation of the azide: Azides can be sensitive to certain reducing agents. | Avoid using strong reducing agents that can react with the azide. If a reducing agent is necessary for the CuAAC reaction, use a fresh solution of sodium ascorbate. |
| Inefficient click reaction: Suboptimal reaction conditions. | Ensure all reagents are fresh and of high quality. Optimize the concentrations of the copper catalyst, reducing agent, and ligand. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. | |
| Premature loss of the S-acetyl group during click chemistry | Use of incompatible reducing agents: Phosphine-based reducing agents like TCEP can cleave the thioester. | Avoid using TCEP. Use sodium ascorbate as the reducing agent for the CuAAC reaction. |
| Basic reaction conditions: The click reaction buffer is too basic, leading to hydrolysis of the thioester. | Perform the click reaction at a neutral or slightly acidic pH if compatible with your biomolecule. If a basic pH is required, minimize the reaction time and temperature. | |
| Incomplete deprotection of the S-acetyl group | Inefficient deprotection reagent: The chosen deprotection method is not suitable for your substrate. | For base-mediated hydrolysis, ensure a sufficient excess of the base is used. For thiol-thioester exchange methods (e.g., using hydroxylamine (B1172632) or cysteamine), ensure the pH is optimal (typically around 7-8) to favor the thiolate nucleophile. |
| Insufficient reaction time or temperature: The deprotection reaction has not gone to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry). If necessary, increase the reaction time or temperature, keeping in mind the stability of your molecule. | |
| Formation of disulfide-linked dimers/oligomers after deprotection | Oxidation of the free thiol: The newly formed thiol is exposed to oxygen. | Perform the deprotection and subsequent reaction steps under an inert, oxygen-free atmosphere. Use degassed buffers and solvents. The inclusion of a small amount of a reducing agent (that does not interfere with subsequent steps) can also help. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Reagents:
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water).
-
Prepare a stock solution of a copper-coordinating ligand (e.g., THPTA or BTTAA) (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-containing molecule and this compound in your desired reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4). A typical molar ratio is 1:1.5 to 1:3 of the limiting reagent.
-
Add the copper-coordinating ligand to the reaction mixture. A common final concentration is 5 times the concentration of copper.
-
Add the copper(II) sulfate solution. A typical final concentration is 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 times the concentration of copper.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or 37°C.
-
Protect the reaction from light if using fluorescently labeled molecules.
-
The reaction time can vary from 1 to 12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS, or SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.
-
General Protocol for S-acetyl Deprotection (Base-Mediated Hydrolysis)
This protocol describes the removal of the S-acetyl group to generate a free thiol.
-
Preparation of Reagents:
-
Dissolve the S-acetylated compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a solution of a base, such as sodium hydroxide (B78521) (NaOH) or hydroxylamine, in water.
-
-
Deprotection Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the basic solution to the solution of the S-acetylated compound. A typical final concentration of the base is 50-100 mM.
-
Incubate the reaction at room temperature. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by HPLC or mass spectrometry.
-
-
Neutralization and Purification:
-
Once the deprotection is complete, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.
-
The resulting free thiol is often used immediately in the next reaction step to prevent oxidation. If purification is necessary, use degassed buffers and perform the purification under an inert atmosphere.
-
Visualizations
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for dual functionalization using this compound.
Troubleshooting Logic for Premature S-acetyl Deprotection
Caption: A decision tree for troubleshooting premature deprotection of the S-acetyl group.
References
- 1. Catalytic enantioselective thioester aldol reactions that are compatible with protic functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water | Semantic Scholar [semanticscholar.org]
how to improve the efficiency of S-Acetyl-PEG3-azide click reactions
Welcome to the Technical Support Center for S-Acetyl-PEG3-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a successful this compound click reaction?
A1: A typical and efficient CuAAC reaction requires the following components:
-
This compound: The azide-containing PEG linker.
-
Alkyne-functionalized molecule: Your molecule of interest that will be conjugated to the PEG linker.
-
Copper(I) catalyst: This is the active catalytic species. It can be introduced directly as a Cu(I) salt (e.g., CuBr or CuI) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[1]
-
Reducing agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidation of Cu(I) during the reaction.[2]
-
Copper-chelating ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[3]
-
Appropriate solvent: The solvent system must be chosen to ensure the solubility of all reactants.
Q2: Which copper source should I use for my click reaction?
A2: The most common and convenient method is to use a Copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[2] While direct Cu(I) sources like cuprous bromide (CuBr) or iodide (CuI) can be used, they are less stable and more prone to oxidation. Using CuI may not be ideal when maximal reaction rates are desired as iodide ions can interfere with the reaction.[4]
Q3: Why is a ligand necessary, and which one should I choose?
A3: A ligand is critical for a successful CuAAC reaction as it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and increasing the reaction rate. The choice of ligand depends on the solvent system and the nature of your substrates.
-
For aqueous or biological reactions: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. They are effective in protecting biomolecules from oxidative damage and are not inhibitory in excess.
-
For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a very effective ligand, though its solubility in aqueous solutions can be limited.
Q4: What is the optimal ratio of reagents?
A4: The optimal stoichiometry can vary depending on the specific reactants and conditions. However, a good starting point for bioconjugation is:
-
Azide (B81097) and Alkyne: A slight excess of one reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Copper Catalyst: Typically used in catalytic amounts, ranging from 1 to 10 mol%.
-
Reducing Agent: A 2- to 10-fold molar excess relative to the copper catalyst is common.
-
Ligand: A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure catalyst stability and protect biomolecules from oxidation.
Q5: How can I monitor the progress of my click reaction?
A5: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Mass Spectrometry (MS): Can be used to confirm the identity of the product and assess the extent of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural analysis of the final product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most common issues encountered in click reactions. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or no product yield in this compound click reactions.
Issue 2: Presence of Side Products
The most common side reaction is the oxidative homocoupling of the alkyne starting material.
-
Cause: This is often due to the presence of oxygen and insufficient reduction of Cu(II) to Cu(I), or the degradation of the Cu(I) catalyst.
-
Solution:
-
Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
-
Ensure you are using a fresh, active solution of your reducing agent (e.g., sodium ascorbate).
-
Use an effective ligand at an appropriate concentration to protect the Cu(I) catalyst.
-
Issue 3: Difficulty in Purifying the PEGylated Product
PEGylated molecules can sometimes be challenging to purify due to their physical properties.
-
Problem: Removing unreacted this compound or other small molecule reagents.
-
Solution: Size-based separation techniques are typically effective.
-
Dialysis or Ultrafiltration/Diafiltration: Use a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the unreacted PEG linker and other small molecules to pass through.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is very effective for removing smaller impurities from larger PEGylated products.
-
-
Problem: Separating the desired PEGylated product from unreacted protein/biomolecule.
-
Solution: Charge- or affinity-based chromatography techniques are often necessary.
-
Ion Exchange Chromatography (IEX): If the PEGylation changes the overall charge of your molecule, IEX can be a powerful separation tool.
-
Affinity Chromatography: If your biomolecule has an affinity tag, this can be used to separate the PEGylated and un-PEGylated forms.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the reaction conditions. The following tables provide quantitative data from various studies to guide your optimization process.
Table 1: Effect of Copper Source on CuAAC Yield in Molten PEG Solvent
| Entry | Copper Source | Time (h) | Yield (%) |
| 1 | CuI | 24 | 95 |
| 2 | Cu Nanopowder | 24 | 80 |
| 3 | Cu Turnings | 24 | 75 |
| Conditions: Benzyl azide and phenylacetylene (B144264) in molten PEG2000 at 70°C. Data compiled from a study on CuAAC reactions in PEG as a solvent. |
Table 2: Optimization of a PEG-Coumarin Conjugation via CuAAC in Supercritical CO₂
| Pressure (bar) | Catalyst/Alkyne Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.3 |
| 130 | 0.5 | 35 | 48 | 87.1 |
| 100 | 0.5 | 35 | 24 | 65.0 |
| 130 | 0.1 | 35 | 24 | 55.0 |
| 130 | 0.5 | 45 | 24 | 70.0 |
| Conditions: mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin in supercritical CO₂. Data from a study on optimizing PEG conjugation using CuAAC. |
Table 3: Influence of Ligand and Solvent on CuAAC Reaction Rate
| Ligand | Solvent System | Relative Rate |
| THPTA | 90% H₂O / 10% DMSO | High |
| TBTA | 80% DMSO / 20% H₂O | High |
| THPTA | 80% DMSO / 20% H₂O | Moderate |
| TBTA | 90% H₂O / 10% DMSO | Low (Inhibitory in excess) |
| This table provides a qualitative comparison based on findings from studies on ligand acceleration in CuAAC reactions. "High" indicates conditions where the ligand is most effective. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for your specific application.
Caption: A generalized experimental workflow for a CuAAC bioconjugation reaction.
Detailed Steps for the Protocol:
-
Prepare Stock Solutions:
-
Dissolve your alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Dissolve the this compound in DMSO or the same buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a water-soluble ligand like THPTA in water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the alkyne-biomolecule and the this compound.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1-1 mM, a 5-fold excess of ligand is a good starting point. Let this mixture sit for a minute.
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the final desired concentration (e.g., 2-5 mM).
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the reactants.
-
-
Purification:
-
Once the reaction is complete, as determined by your monitoring method, proceed with the appropriate purification technique (SEC, dialysis, etc.) to isolate your pure PEGylated product.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of S-Acetyl-PEG3-azide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Acetyl-PEG3-azide and its conjugates. Our goal is to offer practical solutions to common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-Acetyl group on the this compound linker?
The S-Acetyl group serves as a protecting group for a thiol (sulfhydryl) group. This protection prevents the highly reactive thiol from undergoing undesired reactions, such as oxidation to form disulfides, during the conjugation of the azide (B81097) terminus of the linker to another molecule (e.g., via click chemistry).
Q2: Do I need to remove the S-Acetyl group before or after purifying my conjugate?
The decision to deprotect the S-Acetyl group to yield a free thiol depends on your downstream application.
-
Purify with S-Acetyl group intact: If your subsequent steps do not require a free thiol, or if you plan to deprotect it later, you can purify the conjugate with the S-Acetyl group in place. The S-acetyl group is generally stable under standard reversed-phase HPLC conditions.
-
Deprotect then purify: If your application requires a free thiol for subsequent conjugation or for the final molecule's activity, you will need to perform a deprotection step. It is often advantageous to purify the conjugate after deprotection to remove deprotection reagents and byproducts.
Q3: What are the most common impurities encountered after a conjugation reaction with this compound?
Common impurities include:
-
Unreacted this compound linker.
-
Unreacted starting molecule (the molecule you are conjugating the linker to).
-
Byproducts from the conjugation reaction (e.g., catalyst, ligands from a click chemistry reaction).
-
Aggregates of the starting materials or the final conjugate.
-
Side-products from partial reactions or degradation.
Q4: Which chromatographic techniques are most suitable for purifying this compound conjugates?
The most effective purification methods for PEGylated conjugates are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. It is highly effective for purifying PEGylated peptides and small molecules.[1]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is particularly useful for removing small molecules like unreacted linkers or deprotection reagents from larger conjugated proteins or antibodies.[2]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield surface charges.[1]
The choice of technique depends on the properties of your specific conjugate (size, hydrophobicity, charge) and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound conjugate.
| Issue | Potential Cause | Suggested Solution |
| Low recovery of the purified conjugate | Non-specific binding to the chromatography column: The conjugate may be irreversibly adsorbing to the stationary phase. | - Try a different column chemistry (e.g., a less hydrophobic C8 or C4 column for RP-HPLC instead of C18).- Modify the mobile phase by adding a different ion-pairing agent or adjusting the pH.- For SEC, ensure the column matrix is compatible with your molecule and consider using a resin with low protein binding properties. |
| Precipitation on the column: The conjugate may not be soluble in the mobile phase conditions during the purification run. | - Ensure your sample is fully solubilized before injection.- Adjust the mobile phase composition to improve solubility.- For RP-HPLC, consider starting with a higher initial percentage of aqueous buffer. | |
| Degradation of the conjugate: The purification conditions (e.g., pH, temperature, organic solvent) may be too harsh for your molecule. | - Investigate the stability of your conjugate under different pH and temperature conditions.- Use a faster purification method or optimize the gradient to reduce the run time.- Perform the purification at a lower temperature (e.g., 4°C). | |
| Co-elution of the conjugate with impurities | Inadequate chromatographic resolution: The selected column and mobile phase are not providing sufficient separation. | - For RP-HPLC: - Optimize the gradient. A shallower gradient around the elution time of your product can significantly improve resolution. - Change the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). - Try a different ion-pairing agent (e.g., trifluoroacetic acid (TFA) vs. formic acid). Note that TFA can sometimes be difficult to remove from the final product.- For SEC: - Ensure the column has the appropriate pore size for the size of your conjugate. - Do not overload the column; the sample volume should typically be less than 5% of the column volume for optimal resolution. |
| Presence of unexpected peaks in the final product | Reaction byproducts or side reactions: The conjugation or deprotection reaction may have generated unexpected molecules. | - Use LC-MS to identify the impurities. This information can help in optimizing the reaction conditions to minimize their formation.- If the side products are structurally similar to your desired product, a different chromatographic method or column may be necessary for separation. |
| Degradation products: The conjugate or starting materials may have degraded during the reaction, workup, or storage. | - Analyze the stability of all components under the experimental conditions.- Ensure proper storage of all reagents and the final product (e.g., at -20°C or -80°C, protected from light). | |
| Contamination from reagents or solvents: Impurities may be introduced from the chemicals used in the process. | - Use high-purity (e.g., HPLC-grade) solvents and reagents for both the reaction and purification. | |
| Difficulty in removing the S-Acetyl group (if deprotection is performed) | Inefficient deprotection reaction: The chosen deprotection reagent or conditions are not effective for your specific substrate. | - Refer to the Deprotection Method Comparison table below to select a more suitable reagent.- Optimize the reaction conditions (e.g., reaction time, temperature, pH, and reagent stoichiometry).- Ensure that all solutions, particularly buffers for thiol-based deprotection, are degassed to prevent re-oxidation of the free thiol to a disulfide. |
Data Summary Tables
Table 1: Deprotection Method Comparison for S-Acetyl Group
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis (e.g., NaOH, KOH) | General Acetamides | EtOH/H₂O, reflux | Varies | Substrate dependent | [3] |
| Acidic Hydrolysis (e.g., HCl) | General Acetamides | EtOH/H₂O, reflux | Varies | Substrate dependent | [3] |
| Thioglycolic Acid (TGA) in solution | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | |
| Polymer-supported TGA (TG-NCO-SH) | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | |
| Cysteamine (B1669678) or L-cysteine | S-acetyl, S-butyryl, S-benzoyl heterocycles | Aqueous buffer pH 8, rt | 1 h | 80-97 | |
| Tetrabutylammonium cyanide (TBACN) | General Thioacetates | 0.5 eq. TBACN, CHCl₃/MeOH (1:1), rt | 3 h | Substrate dependent |
Experimental Protocols
Protocol 1: General Procedure for S-Acetyl Deprotection using Cysteamine
This method is suitable for substrates that are stable under mild basic conditions.
Materials:
-
S-acetylated conjugate
-
Cysteamine
-
Phosphate (B84403) buffer (PB), pH 8, degassed
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.
-
Add cysteamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding a mild acid (e.g., 1M HCl) to neutralize the pH.
-
Extract the reaction mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected product.
-
Proceed with purification (e.g., by RP-HPLC or SEC) to isolate the final product.
Protocol 2: Purification of a PEGylated Conjugate by Reversed-Phase HPLC (RP-HPLC)
This is a general protocol and should be optimized for your specific conjugate.
Materials and Equipment:
-
HPLC system with a UV detector
-
Appropriate C18 or C8 analytical or preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water
-
Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile
-
Crude conjugate sample, filtered through a 0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5-60% B over 30 minutes
-
60-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
Hold at 5% B for re-equilibration The gradient should be optimized to achieve the best separation of your target conjugate from impurities.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest, as identified by UV absorbance (typically at 214 nm for peptides/proteins and/or a wavelength specific to your conjugated molecule).
-
Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired conjugate.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying).
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for common purification issues with this compound conjugates.
References
Stability of S-Acetyl-PEG3-azide in Aqueous Buffers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of S-Acetyl-PEG3-azide in aqueous buffers. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are presented to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
An S-acetyl protected thiol group : This "masked" thiol prevents premature reactions and can be selectively deprotected to reveal a reactive sulfhydryl group.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer : The PEG3 linker increases the solubility of the molecule in aqueous media.[1]
-
An azide (B81097) group : This functional group is used in "click chemistry," specifically in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with reagents like DBCO, or in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]
Its primary application is in bioconjugation, where it serves as a linker to connect two molecules of interest, for instance, a protein and a drug molecule.
Q2: How stable is the azide functional group in aqueous buffers?
The azide group is highly stable under a wide range of aqueous buffer conditions, including variations in pH that are typically used in biological experiments.[3] It is also bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[2] However, it is important to avoid buffers containing sodium azide (NaN3) , as this will compete with the azide on the linker in subsequent click chemistry reactions.
Q3: What is the stability of the S-acetyl group in aqueous buffers?
Q4: How do I deprotect the S-acetyl group to get a free thiol?
Deprotection of the S-acetyl group is necessary to make the thiol available for conjugation. This is typically achieved by increasing the pH or by using specific deacetylation reagents. Common methods include:
-
Basic Hydrolysis: Treatment with basic solutions such as sodium hydroxide (B78521) (NaOH) or hydroxylamine (B1172632) (NH2OH) can effectively remove the acetyl group. For instance, a common procedure involves using hydroxylamine hydrochloride with a base like triethylamine (B128534) (TEA) in methanol.
-
Thiol-Thioester Exchange: This method utilizes another thiol-containing compound, such as thioglycolic acid, to facilitate the deprotection under milder conditions, often at a pH of around 8.
It is crucial to perform the deprotection step immediately before the conjugation reaction to minimize the risk of the newly exposed and highly reactive thiol forming disulfide bonds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incomplete deprotection of the S-acetyl group. | Optimize deprotection conditions. Increase incubation time, temperature, or concentration of the deprotection agent. Verify the pH of the reaction buffer. |
| Oxidation of the free thiol to a disulfide bond after deprotection. | Perform the deprotection and subsequent conjugation steps under an inert atmosphere (e.g., nitrogen or argon). Add a non-interfering reducing agent like TCEP, if compatible with your downstream application. | |
| Inefficient click chemistry reaction. | Ensure the correct stoichiometry of the azide and alkyne components. For SPAAC with DBCO, typical reaction times are 4-17 hours at room temperature. Optimize reaction time and temperature if needed. | |
| Precipitation of the Reagent | Low solubility in the chosen buffer. | While the PEG spacer enhances water solubility, high concentrations may still precipitate. Prepare stock solutions in an organic solvent like DMSO or DMF and then dilute into the aqueous reaction buffer. |
| Unexpected Side Reactions | Reaction of the free thiol with other electrophiles in the reaction mixture. | Ensure that the reaction buffer is free from any unwanted reactive species. Purify your biomolecules before conjugation. |
| Instability of the conjugated molecule. | Assess the stability of your final conjugate under the experimental conditions. The newly formed linkage might be sensitive to pH or other components in the buffer. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the deprotection of the S-acetyl group to yield a free thiol.
Materials:
-
This compound
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Degassed reaction buffers
Procedure:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Add the this compound stock solution to your biomolecule in a suitable reaction buffer.
-
Add the deprotection buffer to the reaction mixture. The final concentration of hydroxylamine should be sufficient to drive the deprotection.
-
Incubate the reaction at room temperature for a specified time (optimization may be required, typically 1-4 hours).
-
Immediately proceed to the next conjugation step or purify the thiol-containing molecule to remove the deprotection reagents.
Protocol 2: Copper-Free Click Chemistry with DBCO
This protocol outlines the conjugation of the deprotected and purified thiol-containing biomolecule (now with a free azide from the linker) with a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer.
-
A typical molar ratio is to use a slight excess of the DBCO reagent (e.g., 1.5 - 3 molar equivalents) to the azide-containing molecule.
-
Incubate the reaction at room temperature. Reaction times can vary from 4 to 17 hours. For antibody-oligonucleotide conjugations, incubation can be performed for 3-4 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using appropriate chromatography methods (e.g., size exclusion, affinity chromatography) to remove unreacted components.
Visualizing the Workflow and Stability
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Stability and degradation pathway of the S-acetyl group in aqueous buffers.
References
preventing aggregation with S-Acetyl-PEG3-azide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation when working with S-Acetyl-PEG3-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a PEG (polyethylene glycol) linker that contains an azide (B81097) group (-N₃) and a protected thiol group (S-Acetyl).[1][2] The azide group is utilized in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient conjugation to molecules with an alkyne group.[3][4] The S-acetyl group is a protecting group for the thiol, which can be deprotected to allow for thiol-specific conjugation, for instance, to a maleimide-functionalized molecule.[5] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which can help to reduce aggregation and steric hindrance.
Common applications include:
-
Bioconjugation: Linking biological molecules like proteins, peptides, or nucleic acids to other molecules or surfaces.
-
Drug Delivery Systems: Designing targeted drug delivery systems by attaching drugs or targeting ligands.
-
PROTACs: Used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
-
Materials Science: Functionalizing materials to enhance their properties.
Q2: What are the main causes of aggregation when using this compound conjugates?
Aggregation of protein conjugates is a common issue that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can impact protein stability. Deviations from a protein's optimal pH range can alter its surface charge, leading to reduced electrostatic repulsion and aggregation.
-
High Concentrations: High concentrations of the protein or the this compound reagent increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Temperature: Elevated temperatures can induce protein unfolding and expose hydrophobic regions, promoting aggregation.
-
Chemical Modification: The process of conjugation itself can alter the surface properties of a protein, potentially exposing hydrophobic patches that drive aggregation.
-
Deacetylation Step: The conditions used for the deacetylation of the S-acetyl group to expose the thiol can potentially affect protein stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of conjugate solutions can lead to aggregation.
Q3: How does the PEG3 linker in this compound help in preventing aggregation?
The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible. When conjugated to a biomolecule, it can form a protective hydrophilic shield. This shield can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation. The PEG linker also increases the hydrodynamic volume of the conjugate, which can further reduce intermolecular interactions.
Troubleshooting Guides
Problem 1: Visible Precipitation or Increased Turbidity During Deacetylation or Conjugation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Verify that the buffer pH is within the optimal stability range for your protein. For many proteins, a pH between 6.5 and 7.5 is suitable. Consider screening a range of pH values. Adjust the ionic strength; for some proteins, increasing the salt concentration (e.g., to 150 mM NaCl) can reduce aggregation. |
| High Protein or Reagent Concentration | Reduce the protein concentration. A starting point of <5 mg/mL is often recommended. Add the this compound solution dropwise to the protein solution while gently stirring to avoid localized high concentrations. |
| Inappropriate Temperature | Perform the reaction at a lower temperature, such as 4°C, to enhance protein stability, though this may increase the reaction time. |
| Protein Sensitivity to Deacetylation Conditions | If using hydroxylamine (B1172632) for deacetylation, ensure the concentration and incubation time are optimized to be effective for deacetylation without denaturing the protein. |
Problem 2: Low Conjugation Efficiency Without Visible Aggregation
| Possible Cause | Troubleshooting Steps |
| Incomplete Deacetylation | Ensure the deacetylation of the S-acetyl group is complete before proceeding with a thiol-specific conjugation. You can monitor the presence of free thiols using Ellman's reagent. |
| Suboptimal Molar Ratio | Titrate the molar ratio of the this compound to your biomolecule. While a higher excess of the PEG reagent can drive the reaction, a very large excess may not be necessary and could contribute to issues in purification. A starting range of 10:1 to 40:1 (reagent:protein) can be a good starting point for optimization. |
| Incorrect pH for Conjugation Chemistry | For click chemistry (CuAAC), the reaction is generally effective over a wide pH range (4-11). For thiol-maleimide reactions, a pH range of 6.5-7.5 is typically recommended. |
Problem 3: Conjugate Aggregates After Purification or During Storage
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Buffer | Formulate a storage buffer that is optimal for the stability of the conjugate. This may be different from the reaction buffer. |
| Use of Stabilizing Excipients | Consider adding stabilizing excipients to the storage buffer. See the table below for examples. |
| Freeze-Thaw Cycles | Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
| Long-Term Instability | Perform a long-term stability study at different temperatures (e.g., 4°C, -20°C, and -80°C) to determine the best storage conditions. |
Quantitative Data Summary
The following tables provide recommended starting conditions and excipients to help minimize aggregation. These should be optimized for your specific biomolecule.
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the risk of aggregation. |
| Molar Ratio (PEG Reagent:Protein) | 10:1 to 40:1 | This should be optimized for each specific protein. |
| pH (for Thiol-Maleimide Conjugation) | 6.5 - 7.5 | Balances reaction efficiency and protein stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can enhance protein stability but may slow the reaction rate. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a cryoprotectant and stabilizer. |
| Glycerol | 10-20% (v/v) | Acts as a cryoprotectant and stabilizer. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation. |
Experimental Protocols
Protocol 1: Deacetylation of this compound Conjugated Protein
This protocol describes the removal of the S-acetyl protecting group to generate a free thiol using hydroxylamine.
Materials:
-
This compound conjugated protein in a suitable buffer (e.g., PBS).
-
Deacetylation buffer: 0.5 M Hydroxylamine, 25 mM EDTA in phosphate (B84403) buffer (pH 7.4).
Procedure:
-
Prepare the deacetylation buffer.
-
Add the deacetylation buffer to the solution of the this compound conjugated protein. A volume ratio of 1:10 (deacetylation buffer to protein solution) can be a starting point.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
After incubation, the protein with the now free thiol can be purified from the deacetylation reagents by methods such as dialysis or size-exclusion chromatography (SEC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide moiety of this compound to an alkyne-containing molecule.
Materials:
-
Azide-containing molecule (e.g., this compound modified protein).
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).
-
Ligand stock solution (e.g., 200 mM THPTA in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Reaction buffer (e.g., PBS).
Procedure:
-
In a reaction tube, combine the azide-containing molecule with the alkyne-containing molecule in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 molar ratio of CuSO₄ to THPTA is common. Let it stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.
-
Purify the conjugate using a suitable method like SEC to remove unreacted reagents.
Visualizations
Caption: Experimental workflows for deacetylation and click chemistry conjugation.
Caption: Factors leading to aggregation and corresponding prevention strategies.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on S-Acetyl-PEG3-azide reactivity
Welcome to the technical support center for S-Acetyl-PEG3-azide. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A1: The optimal pH depends on the specific step of your experiment.
-
Storage and Handling: For maximum stability of the S-acetyl (thioester) group, it is recommended to store and handle this compound in buffers with a neutral to slightly acidic pH (pH 6.0-7.4).
-
Deacetylation: If you are deprotecting the S-acetyl group to generate a free thiol, a neutral pH of 7.2-7.5 is optimal when using hydroxylamine (B1172632).
-
Click Chemistry (Azide reaction): For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a pH range of 7.0-9.0 is commonly used in bioconjugation, with a neutral pH of around 7.0 being a good starting point.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is less sensitive to pH, but higher pH values can sometimes increase the reaction rate.
Q2: How stable is the S-acetyl thioester group to hydrolysis?
A2: The S-acetyl thioester group is susceptible to hydrolysis, and the rate is highly dependent on pH. Hydrolysis is significantly slower at neutral and acidic pH compared to basic conditions. At pH 7 and 23°C, the half-life for the hydrolysis of a model alkyl thioester, S-methyl thioacetate, is 155 days, indicating good stability at neutral pH. However, under basic conditions, the hydrolysis is base-catalyzed and proceeds much faster.
Q3: Can I perform a one-pot deacetylation and click chemistry reaction?
A3: A one-pot reaction is possible but requires careful optimization. The deacetylation reagent, typically hydroxylamine, can also act as a reducing agent for the Cu(II) catalyst in CuAAC.[2] Therefore, the concentration of the copper catalyst, ligand, and reducing agent (like sodium ascorbate) may need to be adjusted. It is crucial to ensure that the deacetylation is complete before initiating the click chemistry reaction. For initial experiments, a two-step process with purification after deacetylation is recommended to avoid potential interference.
Q4: What is the recommended method for removing the S-acetyl protecting group?
A4: The most common and mild method for deprotecting the S-acetyl group in bioconjugation is through the use of hydroxylamine. This reaction is typically carried out at a neutral pH (7.2-7.5) and room temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no thiol reactivity after deacetylation | Incomplete deacetylation. | - Ensure the hydroxylamine solution is freshly prepared and at the correct concentration (e.g., 0.5 M).- Extend the incubation time for the deacetylation reaction.- Confirm the pH of the deacetylation buffer is between 7.2 and 7.5. |
| Oxidation of the free thiol. | - After deacetylation, immediately proceed to the next step or use a reducing agent like TCEP at a low concentration.- Work with degassed buffers to minimize oxygen exposure. | |
| Low yield in click chemistry reaction (CuAAC) | Suboptimal pH. | - Optimize the pH of the reaction buffer. While CuAAC can proceed over a wide pH range, for bioconjugation, a pH of 7.0-7.5 is often a good starting point.[1] |
| Inactive copper catalyst. | - Use a freshly prepared solution of the copper catalyst and a reducing agent like sodium ascorbate (B8700270).- Incorporate a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) oxidation state. | |
| Interference from deacetylation reagents. | - If performing a one-pot reaction, ensure that residual hydroxylamine is not interfering with the catalyst. Consider increasing the copper and ligand concentration.- For more reliable results, purify the deacetylated product before proceeding with the click chemistry reaction. | |
| Precipitation of the conjugate | Over-modification of the biomolecule. | - Reduce the molar excess of the this compound linker used in the reaction. |
| Hydrophobicity of the linker or attached molecule. | - The PEG3 spacer in this compound is designed to increase hydrophilicity. If precipitation still occurs, consider using a longer PEG linker. |
Data Summary
Table 1: pH-Dependent Stability and Reactivity of this compound Functional Groups
| Functional Group | pH Range | Stability/Reactivity | Notes |
| S-Acetyl (Thioester) | Acidic (e.g., pH 5.5) | High stability, slow hydrolysis. | Favorable for storage. |
| Neutral (pH 7.0-7.4) | Good stability, very slow hydrolysis. | A model thioester has a half-life of 155 days at pH 7. | |
| Basic (e.g., pH 8.5) | Low stability, rapid hydrolysis. | Avoid for storage or long incubations. | |
| Azide (B81097) (CuAAC) | 4.0 - 12.0 | Reactive. | Broad pH range for the reaction. |
| 7.0 - 9.0 | Optimal for bioconjugation. | Balances reaction efficiency and biomolecule stability.[1] | |
| Azide (SPAAC) | 5.0 - 10.0 | Reactive. | Generally less sensitive to pH than CuAAC. |
| > 7.0 | Increased reaction rate. | Higher pH can accelerate the reaction. |
Experimental Protocols
Protocol 1: Two-Step Deacetylation and CuAAC
This protocol involves the deprotection of the S-acetyl group followed by purification and then a copper-catalyzed click chemistry reaction.
Step 1: Deacetylation of this compound
-
Prepare Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
Reaction: Dissolve the this compound-conjugated biomolecule in PBS at a suitable concentration. Add the Deacetylation Buffer to the solution (a 1:10 v/v ratio is a good starting point).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Remove the hydroxylamine and other small molecules using a desalting column or dialysis. The purified product now contains a free thiol and an azide group.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
Azide- and thiol-containing biomolecule from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Sodium ascorbate in water (prepare fresh).
-
Copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing biomolecule and the alkyne-containing molecule.
-
Add Catalyst: Add the copper-chelating ligand, followed by the CuSO₄ solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Analysis: Analyze the reaction products using appropriate techniques such as SDS-PAGE, mass spectrometry, or chromatography.
Visualizations
Caption: Two-step experimental workflow for bioconjugation.
Caption: pH effect on this compound reactivity.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing S-Acetyl-PEG3-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of S-Acetyl-PEG3-azide is paramount for its successful application in bioconjugation, drug delivery, and proteomics. This guide provides an objective comparison of the primary analytical techniques used to confirm the structure, purity, and integrity of this heterobifunctional linker. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and implementation of the most appropriate characterization methods.
This compound is a versatile molecule incorporating a protected thiol (S-acetyl group) and a bioorthogonal azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. Each functional group requires specific analytical verification to ensure the desired reactivity and performance in downstream applications.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data and performance characteristics of the most common analytical techniques for the characterization of this compound.
Table 1: Comparison of Key Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear magnetic resonance of atomic nuclei | Mass-to-charge ratio of ionized molecules | Vibrational absorption of chemical bonds | Differential partitioning between mobile and stationary phases |
| Information Provided | Detailed molecular structure, functional group confirmation, purity | Molecular weight confirmation, fragmentation pattern, purity | Presence of functional groups | Purity, quantification, separation of impurities |
| Key Indicator for this compound | Characteristic chemical shifts of protons and carbons | Molecular ion peak and specific fragment ions | Azide and carbonyl stretching vibrations | Retention time and peak purity |
| Sample Requirement | ~5-10 mg (dissolved in deuterated solvent) | <1 mg (in solution) | ~1-5 mg (solid or liquid) | ~1-10 µL of a solution |
| Analysis Time | Minutes to hours | < 10 minutes | < 5 minutes | 10-30 minutes |
| Sensitivity | Moderate | High | Moderate | High |
| Cost | High | High | Low | Moderate |
| Data Interpretation | Complex | Moderate to Complex | Relatively Simple | Moderate |
Table 2: Expected ¹H NMR Chemical Shifts for this compound
Solvent: CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃-C(O)S- | ~2.32 | Singlet |
| -S-CH₂-CH₂- | ~3.05 | Triplet |
| -N₃-CH₂-CH₂- | ~3.39 | Triplet |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 | Multiplet |
| -S-CH₂-CH₂-O- | ~3.70 | Triplet |
| -N₃-CH₂-CH₂-O- | ~3.72 | Triplet |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ -C(O)S- | ~30.5 |
| -S-CH₂ -CH₂- | ~28.7 |
| -N₃-CH₂ -CH₂- | ~50.6 |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~70.0 - 70.5 |
| -S-CH₂-CH₂ -O- | ~69.5 |
| -N₃-CH₂-CH₂ -O- | ~69.8 |
| -C (O)S- | ~195.0 |
Table 4: Key FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| Thioester (-(C=O)S-) | Carbonyl Stretch | ~1695 | Strong |
| C-O-C (PEG) | Ether Stretch | ~1100 | Strong, Broad |
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉N₃O₄S |
| Molecular Weight | 277.34 g/mol |
| Expected [M+H]⁺ | 278.12 |
| Expected [M+Na]⁺ | 300.10 |
| Key Fragmentation Ions | Loss of N₂ (m/z 250.13), cleavage of PEG chain |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of this compound.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the presence of all expected structural features of this compound.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identify fragmentation patterns of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system (e.g., ESI-QTOF or ESI-QqQ)
Protocol:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. A common mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid.
-
For direct infusion analysis, introduce the sample solution into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
For LC-MS analysis, inject the sample onto a suitable C18 column and elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight.
-
If performing tandem MS (MS/MS), select the molecular ion as the precursor and acquire the fragment ion spectrum to confirm the structural components.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the azide and thioester functional groups.
Materials:
-
This compound sample (1-5 mg)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr plates.
-
Potassium bromide (KBr), if preparing a pellet.
Protocol (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Analyze the spectrum for the characteristic absorption bands of the azide (~2100 cm⁻¹) and thioester carbonyl (~1695 cm⁻¹) groups.[1][2][3][4][5]
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Individual workflows for MS, FTIR, and HPLC analyses.
References
A Researcher's Guide to Bioconjugation: S-Acetyl-PEG3-azide Versus Other Azide Linkers
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that dictates the efficiency, stability, and functionality of the final conjugate. For researchers, scientists, and drug development professionals, understanding the nuances of different linker technologies is paramount for success. This guide provides an objective comparison of S-Acetyl-PEG3-azide with other commonly used azide (B81097) linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker, featuring a protected thiol group and a reactive azide. The S-acetyl group provides stability, preventing premature reaction of the thiol, which can be selectively deprotected to participate in thiol-specific conjugations. The azide moiety is a key player in "click chemistry," allowing for highly efficient and specific ligation to alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting bioconjugate.[2]
This guide will delve into a comparative analysis of this compound against other classes of azide linkers, such as those activated with N-hydroxysuccinimide (NHS) esters for reaction with amines, and structurally different azide linkers to provide a comprehensive overview for selecting the optimal tool for your bioconjugation needs.
Performance Comparison of Azide Linkers
The efficiency of an azide linker in bioconjugation is influenced by several factors including its reactive handle, the type of click chemistry employed, and the inherent properties of the linker itself. Below, we present a qualitative and quantitative comparison of different azide linkers.
Qualitative Performance Comparison
| Linker Type | Reactive Group (other than Azide) | Target Functionality | Key Advantages | Key Disadvantages | Primary Applications |
| S-Acetyl-PEG-Azide | S-Acetyl Thiol (deprotected) | Cysteines, Thiols | Orthogonal reactivity; allows for sequential conjugation. PEG enhances solubility. | Requires a deprotection step. | Site-specific protein modification, Antibody-Drug Conjugates (ADCs), PROTACs.[1] |
| NHS-Ester-PEG-Azide | NHS Ester | Primary Amines (Lysines, N-terminus) | Reacts readily with common functional groups on proteins; no deprotection needed. | Can lead to heterogeneous products due to multiple lysine (B10760008) residues. NHS esters are moisture sensitive.[3][4] | Protein labeling, ADC development. |
| Aliphatic PEG Azides | (e.g., with a terminal alcohol or amine) | - | Good water solubility; biocompatible PEG spacer reduces aggregation. | May require activation for conjugation. | Improving solubility and pharmacokinetics of bioconjugates. |
| Aromatic Azides | (e.g., with a carboxylic acid) | - | Can offer different reactivity profiles compared to aliphatic azides. | May have lower water solubility compared to PEGylated linkers. | Crosslinking applications, dendrimer synthesis. |
| Chelating Azides | Picolyl Azide | - | Significantly enhances CuAAC reaction rates due to catalyst chelation. | Synthesis can be more complex. | Applications requiring very fast kinetics. |
Quantitative Performance Comparison: Reaction Kinetics
The rate of the azide-alkyne cycloaddition is a critical factor in bioconjugation efficiency. The second-order rate constants for SPAAC of various azide linkers with dibenzocyclooctyne (DBCO), a common strained alkyne, are presented below. While specific kinetic data for the deprotected thiol of this compound in a subsequent reaction is not directly compared in a single study, the azide reactivity is comparable to other aliphatic azides.
| Azide Linker | Alkyne Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Alkyl Azide | DBCO | SPAAC | ~0.1 - 0.3 | Representative range for simple aliphatic azides. |
| Aryl Azide | DBCO | SPAAC | ~0.03 - 0.1 | Generally slower than alkyl azides due to electronic effects. |
| Phenyl Azide | BCN | SPAAC | 0.034 | Steric hindrance can play a significant role. |
| Benzyl Azide | BCN | SPAAC | 0.076 | Less sterically hindered than phenyl azide, leading to a faster reaction. |
| Alkyl Azide | Terminal Alkyne | CuAAC | ~1 - 100 | Significantly faster than SPAAC due to copper catalysis. |
Note: Reaction rates are highly dependent on specific reaction conditions (solvent, temperature, catalyst, etc.). The data presented is for comparative purposes and is synthesized from typical outcomes reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are protocols for the deprotection of the S-acetyl group and for the two primary click chemistry reactions.
Protocol 1: Deprotection of S-Acetyl Group
Objective: To remove the acetyl protecting group from the thiol moiety of this compound, making it available for conjugation.
Materials:
-
This compound
-
Deprotection buffer: 50 mM sodium phosphate, 25 mM EDTA, pH 7.5
-
Hydroxylamine (B1172632) (NH₂OH) solution (e.g., 0.5 M in deprotection buffer)
-
Desalting column
Procedure:
-
Dissolve the this compound compound in the deprotection buffer.
-
Add the hydroxylamine solution to the linker solution to a final concentration of 50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove excess hydroxylamine and the cleaved acetyl group using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation step.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-containing molecule (e.g., this compound) to an alkyne-functionalized biomolecule.
Materials:
-
Azide-functionalized linker (e.g., this compound)
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A typical molar excess of the azide linker is 10-50 fold over the protein.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Add the catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by the addition of EDTA.
-
Purify the conjugate using size-exclusion chromatography to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate an azide-containing molecule to a strained alkyne-functionalized biomolecule in a copper-free manner.
Materials:
-
Azide-functionalized linker (e.g., this compound)
-
Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the azide-linker and the strained alkyne-modified protein in the reaction buffer. A 1.5 to 5-fold molar excess of the azide linker is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactants and their concentrations.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the conjugate using size-exclusion chromatography to remove the excess linker.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the chemical structures, experimental workflows, and the logic of bioconjugation using these linkers.
Caption: Chemical structures of representative heterobifunctional linkers.
Caption: Sequential bioconjugation workflow using this compound.
References
A Head-to-Head Comparison of Bioconjugation Strategies: S-Acetyl-PEG3-azide vs. NHS Ester Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between the heterobifunctional linker, S-Acetyl-PEG3-azide, and the widely used class of N-hydroxysuccinimide (NHS) ester linkers. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process.
At a Glance: Key Differences and Applications
This compound is a versatile, heterotrifunctional linker featuring an azide (B81097) group for bioorthogonal "click" chemistry, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a protected thiol group (S-Acetyl). This combination of functionalities makes it particularly well-suited for the construction of complex molecular architectures where precise, sequential, and orthogonal conjugations are required. The PEG spacer enhances solubility in aqueous media.[1][2] The azide allows for highly specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4] The S-acetyl group provides a stable protecting group for a thiol, which after deprotection, can react with moieties like maleimides to form a stable thioether bond.[5]
NHS ester linkers, on the other hand, are a well-established class of amine-reactive reagents. Their primary function is to form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues on proteins. This reactivity has made them a cornerstone in bioconjugation, including the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody. The choice between these linkers often comes down to the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired stability and homogeneity of the final conjugate.
Data Presentation: Performance Comparison
The choice of linker significantly impacts the kinetics, efficiency, and stability of the bioconjugation reaction. The following table summarizes key quantitative and qualitative data for comparing these alternatives.
| Feature | This compound Enabled Chemistry | NHS Ester-Based Chemistry |
| Reaction Mechanism | 1. Azide: Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry). 2. Thiol (after deprotection): Nucleophilic addition (e.g., to a maleimide). | Nucleophilic acyl substitution. |
| Target Residues | 1. Azide: Site-specifically introduced alkynes. 2. Thiol: Cysteine residues or other thiol-containing molecules. | Primary amines (Lysine, N-terminus). |
| Specificity | High to Very High (especially for click chemistry). | Moderate to low (targets multiple lysine residues). |
| Efficiency/Yield | Generally high to very high. | Variable, moderate to high, but can be reduced by hydrolysis. |
| Control over Degree of Labeling (DoL) | High, especially with site-specific introduction of the reactive partner. | Moderate, can be challenging to control and may result in a heterogeneous mixture. |
| Linkage Stability | 1. Triazole ring (from click chemistry): Highly stable. 2. Thioether bond (from thiol-maleimide): Generally stable, but can be susceptible to retro-Michael reaction under certain conditions. | High (Amide bond). |
| Side Reactions | Minimal for click chemistry. The thiol group is prone to oxidation if not handled under inert conditions. | Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH. Reactions with other nucleophiles can occur. |
| Biocompatibility | High (especially for copper-free click chemistry). | High. |
Experimental Protocols
This compound Two-Step Conjugation Protocol
This protocol describes a two-step conjugation: first, deprotection of the S-acetyl group to reveal the thiol for conjugation to a maleimide-functionalized molecule, and second, a click chemistry reaction using the azide.
Step 1: S-Acetyl Deprotection and Thiol-Maleimide Conjugation
-
Deprotection of S-Acetyl Group:
-
Dissolve the this compound-linked biomolecule in a suitable buffer, such as phosphate (B84403) buffer (pH 7.2-7.5).
-
Add a deprotection agent. A common method is using a basic solution like hydroxylamine (B1172632) or a milder, base-mediated hydrolysis. For example, add a solution of hydroxylamine to a final concentration of 50 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the deprotection agent and byproducts using a desalting column or dialysis, exchanging the buffer to a maleimide-reactive buffer (e.g., phosphate buffer, pH 6.5-7.0).
-
-
Thiol-Maleimide Conjugation:
-
Immediately after deprotection and buffer exchange, add the maleimide-containing molecule to the solution containing the now free thiol. A 5- to 20-fold molar excess of the maleimide (B117702) reagent is often used.
-
Incubate the reaction for 1-4 hours at room temperature or for 2-8 hours at 4°C.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted maleimide reagent.
-
Step 2: Azide-Alkyne Click Chemistry Conjugation (SPAAC Example)
-
Prepare Reactants:
-
Dissolve the azide-functionalized biomolecule (from Step 1) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the alkyne-containing molecule (e.g., a DBCO-functionalized fluorophore) in DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the alkyne-DMSO stock solution to the protein solution. A 2- to 4-fold molar excess of the alkyne reagent over the azide is recommended.
-
Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature.
-
-
Purification:
-
Separate the final conjugate from unreacted reagents by size-exclusion chromatography or dialysis.
-
NHS Ester-Based Bioconjugation Protocol
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3) to a final concentration of 1-10 mg/mL.
-
-
Prepare NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the protein conjugate from unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
Mandatory Visualization
Caption: PROTAC experimental workflow.
Caption: Antibody-Drug Conjugate (ADC) preparation workflow.
Conclusion
Both this compound and NHS ester linkers are powerful tools for bioconjugation, each with a distinct set of advantages and ideal use cases. NHS ester linkers are the go-to choice for robust, high-yield conjugation to primary amines, resulting in exceptionally stable amide bonds. They are ideal for applications like ADCs where random labeling of surface-exposed lysines is acceptable and high stability in circulation is paramount.
This compound, through the chemistries it enables, offers a superior level of specificity and control, particularly with the azide's role in bioorthogonal click chemistry. This allows for the creation of more homogeneous and precisely defined bioconjugates. The presence of a second, orthogonal reactive handle in the protected thiol further expands its utility for building complex, multi-component systems like PROTACs. The choice between these linkers should be guided by the specific goals of the bioconjugation, including the desired level of control over the conjugation site, the complexity of the final construct, and the required stability of the resulting linkage.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
S-Acetyl-PEG3-Azide in PROTAC Design: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker chemistries, S-Acetyl-PEG3-azide has garnered significant attention. This guide provides a comprehensive comparison of this compound-derived linkers with other common linker types, supported by representative experimental data and detailed protocols to inform rational PROTAC design.
The Strategic Advantage of "Clickable" PEG Linkers
Polyethylene glycol (PEG) chains are the most predominantly used motifs in PROTAC linker design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] this compound builds upon these advantages by incorporating an azide (B81097) functional group, rendering it a "clickable" linker. This feature allows for the highly efficient and modular assembly of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The resulting triazole moiety is metabolically stable and can contribute to reduced oxidative degradation in vivo.[3]
The primary advantages of employing this compound in PROTAC design include:
-
Synthetic Tractability: The "click chemistry" approach simplifies the synthesis of PROTAC libraries, allowing for rapid optimization of linker length, composition, and attachment points.[]
-
Enhanced Physicochemical Properties: The PEG component improves the aqueous solubility and cell permeability of the PROTAC molecule, crucial for its biological activity.[5]
-
Metabolic Stability: The triazole ring formed during the click reaction is chemically robust and can enhance the metabolic stability of the linker.
-
Modular Design: The azide handle facilitates a convergent synthetic strategy where the target-binding ligand and the E3 ligase ligand can be synthesized separately and then conjugated in a final, high-yielding step.
Comparative Analysis of PROTAC Linkers
To illustrate the impact of the linker on PROTAC performance, we present a hypothetical case study comparing three PROTACs targeting a kinase of interest (KOI). All three PROTACs utilize the same KOI inhibitor and the same E3 ligase ligand but differ in their linker composition:
-
PROTAC A: Incorporates a linker derived from This compound , featuring a triazole ring within the PEG chain.
-
PROTAC B: Contains a standard PEG3 linker .
-
PROTAC C: Employs a simple alkyl C8 linker .
Quantitative Performance Data
| Parameter | PROTAC A (this compound linker) | PROTAC B (Standard PEG3 linker) | PROTAC C (Alkyl C8 linker) |
| Degradation Potency (DC50) | 25 nM | 50 nM | 150 nM |
| Maximum Degradation (Dmax) | >95% | >90% | 75% |
| Aqueous Solubility | High | Moderate | Low |
| Cell Permeability | High | Moderate | Moderate |
The data presented in the table highlights that PROTAC A, with the this compound-derived linker, exhibits superior degradation potency (lower DC50), a higher maximal degradation level (Dmax), and improved physicochemical properties compared to PROTACs with standard PEG or alkyl linkers. This can be attributed to the favorable conformation and enhanced solubility imparted by the triazole-containing PEG linker.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Cell Viability Assay (MTT)
This assay assesses the cytotoxicity of the PROTACs.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a period that reflects the degradation experiment (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Aqueous Solubility Assay
This protocol determines the solubility of the PROTACs in an aqueous buffer.
Methodology:
-
Sample Preparation: Prepare a stock solution of each PROTAC in an organic solvent (e.g., DMSO).
-
Equilibration: Add an excess amount of the PROTAC to a phosphate-buffered saline (PBS) solution. Shake the mixture at room temperature for 24 hours to reach equilibrium.
-
Filtration: Filter the solution to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved PROTAC in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Visualizing PROTAC Mechanisms and Design Principles
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships in linker design.
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC in degrading a target protein.
Caption: The logical relationship between key linker properties and the overall performance metrics of a PROTAC.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While traditional alkyl and PEG linkers have been instrumental in the development of early-stage PROTACs, the advent of "clickable" linkers such as this compound offers significant advantages in terms of synthetic efficiency and the potential for improved physicochemical and pharmacological properties. The ability to rapidly synthesize and evaluate a diverse range of PROTACs through click chemistry accelerates the identification of lead candidates with optimal degradation potency and drug-like characteristics. As the field of targeted protein degradation continues to advance, the rational design of linkers, incorporating functionalities for efficient synthesis and enhanced performance, will remain a cornerstone of developing next-generation protein degraders.
References
A Comparative Guide to Mass Spectrometry Analysis of S-Acetyl-PEG3-azide Labeled Proteins
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the precise identification and quantification of protein post-translational modifications (PTMs) is paramount. S-acylation, the reversible addition of fatty acids to cysteine residues, plays a critical role in regulating protein localization, stability, and function. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of S-acylated proteins, with a focus on the utility of S-Acetyl-PEG3-azide as a labeling reagent.
This document delves into the experimental workflows, data analysis considerations, and comparative performance of this compound against established methods for enriching and identifying S-acylated proteins. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided to facilitate the practical application of these techniques.
Introduction to S-Acylation Analysis
The study of S-acylation has been historically challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modifications. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool to overcome these hurdles. A common strategy involves the chemical labeling of cysteine residues that were formerly S-acylated, enabling their enrichment and subsequent identification by MS.
This compound is a chemical probe designed for this purpose. The S-acetyl group acts as a protecting group for a thiol. In the presence of a deacetylase or under specific chemical conditions, the acetyl group is removed, revealing a reactive thiol group on the PEG3-azide linker. This thiol can then react with and label the cysteine residue that was previously S-acylated. The azide (B81097) group provides a handle for "click" chemistry, allowing for the attachment of a biotin (B1667282) tag for enrichment or a fluorescent reporter for visualization.
Comparison of S-Acylation Analysis Methods
Several methods are available for the enrichment and analysis of S-acylated proteins. The choice of method depends on the specific research question, sample type, and available instrumentation. Here, we compare this compound-based labeling with two widely used techniques: Acyl-Biotin Exchange (ABE) and metabolic labeling with alkyne-tagged fatty acid analogs.
| Feature | This compound Labeling | Acyl-Biotin Exchange (ABE) | Metabolic Labeling (Alkyne Analogs) |
| Principle | Chemical labeling of formerly S-acylated cysteines after enzymatic or chemical deacetylation of the probe. | Chemical labeling of formerly S-acylated cysteines after hydroxylamine-mediated cleavage of the thioester bond. | Metabolic incorporation of a fatty acid analog with a bioorthogonal handle (alkyne) into newly synthesized and acylated proteins. |
| Labeling Target | Cysteine residues that were S-acylated. | Cysteine residues that were S-acylated. | Proteins undergoing S-acylation during the labeling period. |
| Cell Viability | Requires cell lysis prior to labeling. | Requires cell lysis prior to labeling. | Performed on live cells. |
| Temporal Resolution | Provides a snapshot of the S-acylation status at the time of lysis. | Provides a snapshot of the S-acylation status at the time of lysis. | Allows for pulse-chase experiments to study S-acylation dynamics. |
| Reported Identifications | Potentially high, dependent on labeling efficiency and enrichment. Specific quantitative data is emerging. | Hundreds to thousands of S-acylated proteins have been identified in various studies.[1][2] | Numerous S-acylated proteins have been identified, particularly in studies of dynamic acylation.[3][4] |
Experimental Workflows
The following diagrams illustrate the key steps in the mass spectrometry analysis of S-acylated proteins using this compound, Acyl-Biotin Exchange, and metabolic labeling with alkyne analogs.
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's properties dictate the stability, efficacy, and toxicity of the conjugate. This guide provides an objective comparison of cleavable and non-cleavable linkers, with S-Acetyl-PEG3-azide serving as an example of a component used in stable, non-cleavable linkage strategies.
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1][2] Cleavable linkers are designed to be selectively broken in the target cell or its microenvironment, releasing the unmodified payload. In contrast, non-cleavable linkers remain intact, and the payload is released after the degradation of the carrier protein, typically in the lysosome.[3][4] This distinction has profound implications for the therapeutic window and mechanism of action of the resulting conjugate.
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers with the exact same antibody and payload in the same experimental setup are limited in published literature.[5] The following tables summarize representative data compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity
| Linker Type | Example Linker | ADC Construct | Target Cell Line | IC50 (M) | Bystander Effect | Citation |
| Cleavable | Valine-Citrulline (vc) | Anti-HER2-vc-MMAE | HER2-positive | 1.0 x 10⁻¹⁰ | Yes | |
| Non-cleavable | Thioether (SMCC) | Anti-HER2-SMCC-DM1 | HER2-positive | 5.0 x 10⁻¹¹ | No | |
| Cleavable | Valine-Citrulline (vc) | Anti-HER2-vc-MMAE | HER2-negative (co-culture) | 1.0 x 10⁻⁹ | Yes | |
| Non-cleavable | Thioether (SMCC) | Anti-HER2-SMCC-DM1 | HER2-negative (co-culture) | > 1.0 x 10⁻⁸ | No |
Table 2: In Vivo Stability and Efficacy
| Linker Type | Example Linker | ADC Construct | Tumor Model | Plasma Half-life (days) | Tumor Growth Inhibition (TGI) | Citation |
| Cleavable | Valine-Citrulline (vc) | Anti-CD30-vc-MMAE | Anaplastic Large Cell Lymphoma | ~3 | High | |
| Non-cleavable | Thioether (SMCC) | Anti-HER2-SMCC-DM1 | Breast Cancer | ~5 | High |
Mechanism of Action and Cellular Processing
The differential processing of ADCs with cleavable and non-cleavable linkers is a key determinant of their activity.
Caption: Cellular processing of ADCs with cleavable vs. non-cleavable linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantify the amount of intact ADC and total antibody using two separate Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Total Antibody ELISA: Captures the antibody portion of the ADC, regardless of payload conjugation.
-
Intact ADC ELISA: Captures the ADC via the antibody and detects the payload.
-
-
Alternatively, quantify the free payload in the plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The rate of drug deconjugation is determined by the decrease in the intact ADC concentration or the increase in the free payload concentration over time.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Seed a co-culture of antigen-positive and antigen-negative cancer cells. The antigen-negative cells should express a fluorescent protein (e.g., GFP) for easy identification.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Assess the viability of both cell populations using imaging-based methods or flow cytometry.
-
The bystander effect is quantified by the reduction in viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells.
This compound: A Tool for Stable, Non-cleavable Conjugation
This compound is a bifunctional linker that contains a protected thiol group (S-Acetyl) and an azide (B81097) group. The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring linkage. This type of linkage is considered non-cleavable under physiological conditions. The PEG3 component is a short polyethylene (B3416737) glycol chain that can improve the solubility and pharmacokinetic properties of the conjugate. While not a traditional ADC linker on its own, its components are representative of strategies to create stable, non-cleavable attachments in bioconjugation.
Caption: Role of this compound components in forming a stable conjugate.
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in the development of targeted drug conjugates. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, on the other hand, generally exhibit greater stability, potentially leading to a better safety profile. The payload is released as an amino acid-linker-drug adduct, which is typically less cell-permeable, thus limiting the bystander effect. The optimal choice depends on the specific therapeutic application, including the nature of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Stability Analysis of the 1,2,3-Triazole Linkage Derived from S-Acetyl-PEG3-azide
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the stability of the chemical linker is a cornerstone of design and efficacy. An ideal linker must remain intact in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. The 1,2,3-triazole linkage, formed via "click chemistry," has become a gold standard for creating robust bioconjugates. This guide provides an objective assessment of the stability of the triazole linkage formed from reagents like S-Acetyl-PEG3-azide, comparing it with other common bioconjugation linkages, supported by established experimental data and protocols.
This compound is a click chemistry reagent that contains an azide (B81097) functional group.[1] This group reacts with an alkyne-containing molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a highly stable 1,2,3-triazole ring.[1][2] This linkage is renowned for its exceptional chemical and biological inertness.
Inherent Stability of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that contributes significantly to its remarkable stability.[3] It is widely regarded as one of the most stable linkages in bioconjugation, often serving as a bioisostere for the exceptionally stable amide bond.[3] The stability of the triazole linkage is a key advantage of employing click chemistry for bioconjugation. It is notably resistant to a wide array of physiological and chemical challenges:
-
Hydrolytic Stability: The linkage is exceptionally resistant to both acidic and basic hydrolysis.
-
Oxidative and Reductive Stability: Triazoles are nearly impossible to oxidize or reduce under typical biological conditions, showing stability against agents like hydrogen peroxide and biologically relevant reducing agents such as glutathione (B108866).
-
Enzymatic Stability: A critical advantage in drug development is the triazole ring's high resistance to cleavage by common metabolic enzymes, such as proteases.
Comparative Stability of Bioconjugation Linkages
The choice of linker is context-dependent, influenced by whether the payload needs to be released at the target site (cleavable linkers) or remain permanently attached (non-cleavable linkers). The triazole linkage serves as a benchmark for non-cleavable strategies. The following table summarizes the stability of the 1,2,3-triazole linkage compared to other frequently used bioconjugation linkages under physiological conditions.
| Linkage Type | General Stability | Conditions Leading to Cleavage | Typical Application |
| 1,2,3-Triazole | Very High | Resistant to hydrolysis, reduction, oxidation, and enzymatic degradation. | Non-cleavable linker for long-term in vivo stability. |
| Amide | Very High | Requires harsh chemical conditions or specific enzymes (e.g., proteases) for cleavage. Half-life of ~600 years in neutral solution. | Non-cleavable linker; benchmark for stability. |
| Thioether (from Maleimide) | Moderate to High | Susceptible to retro-Michael reaction (cleavage and thiol exchange), especially N-alkyl maleimides. N-aryl maleimides are more stable. | Generally non-cleavable, but potential for instability in high thiol environments. |
| Hydrazone | Low (pH-sensitive) | Readily hydrolyzed at acidic pH (e.g., pH 4.5-5.5) found in endosomes and lysosomes. | Acid-cleavable linker for intracellular drug release. |
| Disulfide | Low (Redox-sensitive) | Readily cleaved by reducing agents like glutathione, which is abundant inside cells. | Redox-cleavable linker for intracellular drug release. |
| Ester | Low | Susceptible to hydrolysis by esterase enzymes, which are common in plasma. | Enzyme-cleavable linker. |
Experimental Protocols
To quantitatively assess and compare the stability of a chemical linkage, a forced degradation study is the standard approach. This involves subjecting the bioconjugate to various stress conditions over time and analyzing for degradation.
Protocol: Forced Degradation Study for Linker Stability Assessment
1. Sample Preparation:
-
Prepare stock solutions (e.g., 1-5 mg/mL) of the bioconjugate containing the triazole linkage in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
2. Stress Conditions:
-
Aliquots of the stock solution are diluted into different stress buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 37°C or 60°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 37°C or 60°C).
-
Reductive Stability: Incubate the sample in PBS (pH 7.4) containing a biologically relevant concentration of a reducing agent, such as 10 mM glutathione (GSH), at 37°C.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) in PBS at room temperature.
-
Plasma Stability: Incubate the sample in human or mouse plasma at 37°C to assess stability against enzymatic degradation.
3. Time Points:
-
Collect samples from each stress condition at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). The exact time points may be adjusted based on the expected stability of the linkage.
4. Sample Analysis:
-
Quench the reaction if necessary (e.g., by neutralizing pH or adding a quenching agent).
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the percentage of the remaining intact bioconjugate at each time point by measuring the peak area relative to the time zero (T=0) sample.
5. Data Interpretation:
-
Plot the percentage of intact conjugate versus time for each condition.
-
Calculate the degradation rate or the half-life (t₁/₂) of the linkage under each stress condition. This quantitative data allows for a direct comparison between different linkers.
Visualizations
To further clarify the concepts, the following diagrams illustrate the workflow for stability assessment and the hierarchical relationship of linker stability.
Caption: Experimental workflow for assessing linker stability.
Caption: Relative stability of common bioconjugation linkages.
Conclusion
The 1,2,3-triazole linkage, readily formed from azide-containing reagents like this compound, stands out for its exceptional stability across a broad range of chemical and physiological conditions. Its resistance to hydrolytic, enzymatic, oxidative, and reductive degradation makes it a superior choice for applications requiring long-term in vivo stability, such as in the development of non-cleavable antibody-drug conjugates, PROTACs, and other targeted therapeutics. While cleavable linkers like hydrazones and disulfides are intentionally designed for controlled release, the triazole linkage provides a robust and reliable connection for constructing highly stable bioconjugates. The experimental protocols provided offer a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design of novel bioconjugates.
References
Safety Operating Guide
Personal protective equipment for handling S-Acetyl-PEG3-azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S-Acetyl-PEG3-azide. The following procedures are based on established safety protocols for handling azide (B81097) compounds. A thorough risk assessment should be conducted before commencing any work with this chemical.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound and other azide-containing compounds.[1][2] The potential hazards associated with azides include high toxicity and the potential for explosive decomposition.[1]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[1] For tasks with a higher risk of exposure, consider Silver shield gloves worn under nitrile gloves.[3] | Azides can be absorbed through the skin; double-gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles during procedures with a risk of splashes. | Protects against accidental splashes and potential reactions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or gown is recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety when working with this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before starting any work, ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Don all required PPE as outlined in Table 1.
-
Line the work surface within the fume hood with disposable absorbent bench paper.
-
Gather all necessary equipment, including non-metal (plastic or ceramic) spatulas and appropriate glassware. Metal spatulas should never be used as they can form shock-sensitive metal azides.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within the chemical fume hood to prevent inhalation of any dust.
-
Use a non-metal spatula for all transfers.
-
-
Dissolution and Reaction:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
If the reaction requires heating, use a controlled heating source such as a heating mantle or an oil bath with a temperature controller. Avoid open flames.
-
Ensure the reaction setup is secure and properly clamped.
-
-
Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Recommended storage is at -20°C in a dry environment, protected from light.
-
Store away from incompatible materials such as strong acids, oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
All materials contaminated with this compound, including gloves, bench paper, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix azide waste with other chemical waste streams, especially acidic waste.
-
-
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., the solvent used in the reaction) and collect the rinsate as hazardous waste.
-
Subsequently, wash the glassware with soap and water.
-
-
Final Disposal:
-
Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous azide waste.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material. Collect the contaminated material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
